Ethyl 2-acetamido-2-(ethylamino)acetate
Description
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Properties
CAS No. |
133873-10-6 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(ethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
YZGLWARQMNSPBY-UHFFFAOYSA-N |
SMILES |
CCNC(C(=O)OCC)NC(=O)C |
Canonical SMILES |
CCNC(C(=O)OCC)NC(=O)C |
Synonyms |
Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI) |
Origin of Product |
United States |
What is the chemical structure of Ethyl 2-acetamido-2-(ethylamino)acetate
The Chemical Structure and Synthetic Utility of Ethyl 2-acetamido-2-(ethylamino)acetate: A Technical Guide for N-Acyliminium Ion Chemistry
Executive Summary
In the realm of advanced organic synthesis and peptidomimetic drug development, the construction of unnatural alpha-amino acids relies heavily on the controlled generation of highly reactive electrophiles. Ethyl 2-acetamido-2-(ethylamino)acetate is a specialized mixed aminal that serves as a stable, isolable precursor to glyoxylate-derived N-acyliminium ions. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic utility, and the field-proven protocols required for its synthesis and application in drug discovery.
Structural Analysis and Physicochemical Profiling
Ethyl 2-acetamido-2-(ethylamino)acetate is fundamentally a derivative of ethyl glyoxylate. The alpha-carbon (C2) is bonded to two distinct nitrogenous groups: an acetamido group and an ethylamino group. This geminal diamine configuration classifies the molecule as a mixed aminal (specifically, an alpha-amido aminal).
Unlike traditional imines, which can be unstable or difficult to isolate, this aminal acts as a "masked" electrophile. The differential basicity between the two nitrogen atoms is the structural key to its reactivity. The secondary amine (ethylamino) is significantly more basic than the amide (acetamido), allowing for selective protonation and subsequent cleavage under acidic conditions[1].
Table 1: Physicochemical Properties of Ethyl 2-acetamido-2-(ethylamino)acetate
| Parameter | Specification |
| IUPAC Name | Ethyl 2-acetamido-2-(ethylamino)acetate |
| Molecular Formula | C₈H₁₆N₂O₃ |
| Molecular Weight | 188.23 g/mol |
| Structural Classification | Mixed Aminal / α-Amido Ester |
| Electrophilic Precursor Type | Glyoxylate-derived N-Acyliminium Ion |
| Hydrogen Bond Donors | 2 (-NH of acetamide, -NH of ethylamine) |
| Hydrogen Bond Acceptors | 4 (C=O ester, C=O amide, -O- ester, amine N) |
Mechanistic Causality: The N-Acyliminium Ion Pathway
The synthetic value of Ethyl 2-acetamido-2-(ethylamino)acetate lies in its ability to generate an N-acyliminium ion. Glyoxylate-type N-acyliminium ions are highly effective electrophiles because they cyclize and react with nucleophiles under relatively mild conditions[2]. When exposed to a Lewis acid (such as BF₃·OEt₂) or a strong Brønsted acid, the reaction proceeds through a highly orchestrated sequence:
-
Selective Protonation : The acid preferentially coordinates with the more basic ethylamino nitrogen.
-
Leaving Group Expulsion : The protonated ethylamine becomes a superior leaving group. The lone pair on the adjacent acetamido nitrogen collapses inward, expelling the ethylamine.
-
Electrophile Generation : This expulsion generates the N-acyliminium ion—a planar, highly electrophilic species stabilized by resonance from the adjacent amide carbonyl.
-
Nucleophilic Trapping : The transient N-acyliminium ion is rapidly intercepted by carbon nucleophiles. Silicon-containing π-nucleophiles, such as allylsilanes and allenylsilanes, are frequently employed to introduce carbon substituents onto the iminium carbon atom[3].
Figure 1: Acid-catalyzed generation of the N-acyliminium ion and subsequent nucleophilic trapping.
Experimental Protocol: Synthesis of the Aminal Precursor
The synthesis of mixed aminals from glyoxylate derivatives requires strict control over reaction equilibrium. The synthesis of these precursors often relies on the condensation of amides with glyoxylate hemiacetals, where the removal of water is critical to drive the equilibrium toward the aminal product[4]. The following protocol is a self-validating system designed to drive the condensation to completion by exploiting Le Chatelier's principle.
Figure 2: Step-by-step synthetic workflow for the preparation of the mixed aminal precursor.
Step-by-Step Methodology:
-
Reagent Preparation : Dissolve 10.0 mmol of ethyl glyoxylate and 10.0 mmol of acetamide in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous DCM is utilized to prevent the premature hydration of the highly electrophilic glyoxylate aldehyde, ensuring the amide acts as the primary nucleophile.
-
Hemiaminal Formation : Stir the reaction mixture at 25°C for 2 hours. Causality: The nucleophilic attack of the amide nitrogen on the aldehyde generates an intermediate hemiaminal. This step requires no catalyst but necessitates sufficient time to reach thermodynamic equilibrium.
-
Amine Condensation : Introduce 12.0 mmol of ethylamine (as a solution in THF) and 5.0 g of freshly activated 4Å molecular sieves to the reaction flask. Causality: Ethylamine acts as the secondary nucleophile to displace the hydroxyl group. The molecular sieves are the critical functional component here; they physically sequester the water molecules produced during the condensation. By continuously removing water from the system, the reverse hydrolysis reaction is blocked, driving the equilibrium entirely toward the mixed aminal[4].
-
Isolation and Purification : Filter the suspension through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate in vacuo at a temperature not exceeding 30°C. Causality: Rapid filtration and low-temperature solvent removal minimize the aminal's exposure to atmospheric moisture and thermal degradation, preserving the integrity of the delicate C-N bonds.
Applications in Drug Development
In medicinal chemistry, the incorporation of unnatural amino acids is a primary strategy for enhancing the proteolytic stability and target affinity of peptide-based therapeutics. Ethyl 2-acetamido-2-(ethylamino)acetate provides a modular scaffold for late-stage functionalization. By varying the nucleophile used to trap the N-acyliminium ion, researchers can rapidly synthesize libraries of structurally diverse alpha-substituted glycine derivatives. This methodology bypasses the need for multi-step de novo syntheses of individual amino acids, significantly accelerating the hit-to-lead optimization phase in drug discovery.
References[1] Title: Product Class 8: Iminium Salts. Source: Thieme E-Books. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAWrdeMoYxPFKx1OdSQTGK6B63WmTN4jrMyeQnjyPAYtRSclGOL5BHkh_kzJGb5V9JppnJ6FTTSyWneQ3hmJNQXzROY6z_9FiusJj8LwgjxqhETF04lRksO_468dafSN78Knodys9TwBGg-4miuX323qVsK1OP9S0FGLIa9WuGnupCzySwug==[2] Title: Cyclizations of N-Acyliminium Ions. Source: Chemical Reviews - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQesK02e10ejUutWcWLc5FYea0Tk5uBQlKFXeev1oHnX0XVQgBWc5Y3j1hIl8L9f8Nf6PzKH0yr7CRoAPmEiMCth3ZveUaQo5T6YZIrL5_tjDrn-7uzHtUADa-SNDQjQBKEhpKoA==[3] Title: Allenylmethylsilanes as Nucleophiles in N-Acyliminium Ion Chemistry. Source: Organic Letters. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqjdxgW_Jai5pXMFs6S_1LeQMe6XQUWl_IKrgtpqShX9wmXhUEBy2bCEyJDOaGLi1RnE_epOqEvXSDokcUQgB16PhKOSOlJH9jyt42kYabNBvXB5NaULUijJ8EQGyIo_c3nwY4mg==[4] Title: Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions. Source: UvA-DARE (Digital Academic Repository). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Qb-WWS7JbGyTqmGkeMRWLodOd_sYAlTa7dsqQ1qXVOk0uktxbk1xcCbLiaiPtCut4ODi9DG_aHb4OJSlt3RsM6-oINiPIxAoiPikG0jXXTV6gPqdbJA7sJ-9tyWyJtThzR56-PEMrGiGLxMC7PonyJTh2pTlNgneONG4PjGrsh_2BVJR5Kac_8EMTPmgxA9J
Sources
Structural Elucidation and NMR Spectral Analysis of Ethyl 2-acetamido-2-(ethylamino)acetate
Executive Summary
The structural characterization of multi-component aminal and hemiaminal scaffolds is a critical phase in modern drug development, particularly in the synthesis of polyheterocyclic cage compounds and anticonvulsant derivatives. This technical whitepaper provides an authoritative guide to the synthesis, mechanistic pathways, and nuclear magnetic resonance (NMR) structural elucidation of Ethyl 2-acetamido-2-(ethylamino)acetate . By establishing self-validating experimental protocols and detailing the causality behind specific 1 H and 13 C NMR chemical shifts, this guide equips researchers with a robust framework for identifying and validating complex diaminoacetic acid derivatives.
Mechanistic Framework & Synthesis Protocol
The synthesis of diaminoacetic acid derivatives relies on the multi-component condensation of ethyl glyoxylate with various nitrogenous nucleophiles . Understanding the causality of this reaction is essential for preventing side reactions, such as the autocatalytic condensation of glyoxylic acid.
Reaction Causality and Self-Validating Synthesis
The formation of the target aminal proceeds via an electrophilic imine intermediate. Because acetamide is a low-basicity nucleophile, the reaction requires precise catalytic activation to proceed efficiently without degrading the starting materials [[1]]([Link]).
Step-by-Step Synthesis Protocol:
-
Imine Formation: Combine ethyl glyoxylate (1.0 eq) and ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Causality: The low temperature mitigates the exothermic nature of the condensation, while anhydrous DCM prevents the competitive hydrolysis of the highly electrophilic imine intermediate.
-
-
Aminal Condensation: Add acetamide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA) or elemental iodine.
-
Quench and Extraction (Self-Validation Step 1): Wash the organic layer with saturated aqueous NaHCO 3 .
-
Causality: Neutralizing the catalyst halts the reaction and prevents acid-catalyzed degradation of the aminal product during concentration. A preliminary TLC (Thin-Layer Chromatography) check against starting materials acts as the first self-validating gate before committing to NMR analysis.
-
Mechanistic pathway for the multi-component synthesis of the target aminal.
NMR Structural Elucidation ( 1 H and 13 C)
The structural confirmation of Ethyl 2-acetamido-2-(ethylamino)acetate hinges on identifying the unique aminal methine core (C2). In similar compounds, such as ethyl 2-acetamido-2-ethoxyacetate, the α -methine proton typically resonates between 5.30 and 5.50 ppm due to the combined electron-withdrawing effects of the adjacent heteroatoms and the ester carbonyl [[2]]().
Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | J (Hz) | Int. | Assignment & Causality |
| N-CH 2 -CH 3 | 1.10 | Triplet (t) | 7.1 | 3H | Shielded aliphatic methyl; couples with adjacent N-methylene. |
| O-CH 2 -CH 3 | 1.30 | Triplet (t) | 7.1 | 3H | Ester methyl; slightly deshielded by the ester oxygen three bonds away. |
| C(=O)-CH 3 | 2.05 | Singlet (s) | - | 3H | Acetyl methyl; strongly deshielded by the adjacent anisotropic carbonyl π -system. |
| NH-CH 2 -CH 3 | 2.20 | Broad Singlet (br s) | - | 1H | Amine proton; broad due to quadrupolar relaxation and chemical exchange. |
| N-CH 2 -CH 3 | 2.65 | Multiplet (m) | 7.1 | 2H | Deshielded by the directly attached secondary amine nitrogen. |
| O-CH 2 -CH 3 | 4.22 | Quartet (q) | 7.1 | 2H | Strongly deshielded by the directly attached electronegative ester oxygen. |
| α -CH (C2) | 5.35 | Doublet (d) | 8.5 | 1H | Diagnostic Signal: Profoundly deshielded by two nitrogens and a carbonyl group . |
| NH-Ac | 6.80 | Broad Doublet (br d) | 8.5 | 1H | Amide proton; highly deshielded by carbonyl resonance; couples to α -CH. |
Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Causality |
| O-CH 2 -CH 3 | 14.1 | Primary (CH 3 ) | Standard aliphatic ester methyl carbon. |
| N-CH 2 -CH 3 | 15.2 | Primary (CH 3 ) | Aliphatic amine methyl carbon. |
| C(=O)-CH 3 | 23.1 | Primary (CH 3 ) | Acetyl methyl; shifted downfield by the adjacent carbonyl carbon. |
| N-CH 2 -CH 3 | 41.5 | Secondary (CH 2 ) | Deshielded by the adjacent amine nitrogen (-I effect). |
| O-CH 2 -CH 3 | 61.8 | Secondary (CH 2 ) | Deshielded by the adjacent ester oxygen (-I effect). |
| α -CH (C2) | 63.5 | Tertiary (CH) | Diagnostic Signal: Aminal carbon; heavily deshielded by N,N,O-substitution pattern . |
| C=O (Amide) | 169.8 | Quaternary (C) | Amide carbonyl; shielded relative to ketones due to nitrogen lone-pair resonance. |
| C=O (Ester) | 170.5 | Quaternary (C) | Ester carbonyl; characteristic shift for glyoxylate derivatives. |
Advanced NMR Acquisition Protocol
To ensure absolute confidence in the structural assignment, the NMR acquisition must function as a self-validating system. Relying solely on 1D NMR can lead to misinterpretation of overlapping aliphatic signals.
Step-by-Step Acquisition Methodology:
-
Sample Preparation: Dissolve 15 mg of the purified aminal in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as an internal reference (0.00 ppm) to ensure absolute chemical shift accuracy across experiments.
-
-
1D 1 H NMR Acquisition: Acquire the spectrum using a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds.
-
Causality: A 2.0s d1 ensures complete longitudinal relaxation ( T1 ) of all protons between scans. This is critical for the accurate quantitative integration of the three distinct methyl environments (1.10, 1.30, and 2.05 ppm).
-
-
1D 13 C NMR Acquisition: Acquire with WALTZ-16 proton decoupling and a d1 of 2.0 seconds.
-
Causality: Proton decoupling simplifies the spectrum to singlets, while the extended d1 prevents the integration truncation of the quaternary carbonyl carbons (169.8 and 170.5 ppm), which have inherently long T1 relaxation times.
-
-
2D HSQC Validation (Self-Validating Step 2): Run a 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Causality: This step creates a closed-loop validation system. By correlating the 1D proton signal at 5.35 ppm directly to the carbon signal at 63.5 ppm, the system internally proves the existence of the intact C-H aminal bond, definitively ruling out degradation products or unreacted starting materials.
-
Workflow for the structural elucidation of aminal derivatives using 1D and 2D NMR spectroscopy.
Conclusion
The structural elucidation of Ethyl 2-acetamido-2-(ethylamino)acetate requires a rigorous understanding of the electronic environments dictating its NMR behavior. The profound deshielding of the α -methine proton (5.35 ppm) and carbon (63.5 ppm) serves as the primary diagnostic anchor. By coupling precise synthetic controls with self-validating 2D NMR protocols, researchers can confidently synthesize and characterize these complex diaminoacetic acid scaffolds for downstream pharmaceutical applications.
References
-
Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]
- US5378729A - Amino acid derivative anticonvulsant Source: Google Patents URL
Sources
Ethyl 2-acetamido-2-(ethylamino)acetate mass spectrometry fragmentation pathways
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Ethyl 2-acetamido-2-(ethylamino)acetate
Abstract
The structural elucidation of novel or modified amino acid derivatives is a cornerstone of modern drug discovery and proteomics. Ethyl 2-acetamido-2-(ethylamino)acetate, a non-canonical amino acid ester, presents a unique combination of functional groups—an ethyl ester, an N-acetyl group, and a secondary ethylamine—each contributing to a distinct and predictable fragmentation pattern under mass spectrometric analysis. This guide provides a detailed examination of its fragmentation behavior, primarily under positive-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS). By understanding these pathways, researchers can confidently identify this molecule and similar structures within complex matrices, ensuring analytical rigor in research and development settings.
Introduction: Structural Context and Analytical Significance
Ethyl 2-acetamido-2-(ethylamino)acetate is a derivative of the simplest amino acid, glycine. The presence of N-acetylation, N-ethylation, and C-terminal ethyl esterification makes it an interesting model compound for studying the fragmentation of modified peptide building blocks. Understanding its behavior in a mass spectrometer is critical for its unambiguous identification, which is essential in fields ranging from synthetic chemistry to metabolomics.
The fragmentation of a molecule in a tandem mass spectrometer is not a random process. It is governed by fundamental chemical principles, where cleavage occurs at the most labile bonds, and the resulting fragment ions are stabilized by effects such as resonance and induction. The "mobile proton" model is particularly relevant in ESI-MS/MS, where the site of protonation on the precursor ion often directs the subsequent fragmentation cascade. For ethyl 2-acetamido-2-(ethylamino)acetate, the most likely sites of protonation are the two nitrogen atoms, which will significantly influence the observed product ions.
Proposed Primary Sites of Protonation
The initial ionization step in ESI is fundamental to the entire fragmentation process. The location of the charge (a proton in positive mode) dictates which bonds are electronically weakened and thus prone to cleavage upon collisional activation.
Figure 1: Potential protonation sites on the target molecule.
The secondary amine nitrogen is significantly more basic than the amide nitrogen, where the lone pair is delocalized by resonance with the adjacent carbonyl group. Therefore, the ethylamino nitrogen is the most probable primary site of protonation, leading to a precursor ion of m/z 189.12. This protonated amine becomes the charge carrier, initiating subsequent fragmentation pathways.
Core Fragmentation Pathways and Mechanisms
Upon collisional activation in the mass spectrometer's collision cell, the protonated molecule ([M+H]⁺, m/z 189.12) undergoes a series of competing fragmentation reactions. The primary pathways are dominated by losses from the labile ester and N-acetyl groups, and cleavages adjacent to the protonated amine.
Pathway A: Cleavage of the Ethyl Ester Group
The ethyl ester is a common site of fragmentation. The two most prominent losses are the neutral loss of ethanol (C₂H₅OH) and ethene (C₂H₄).
-
Loss of Ethanol (46.04 Da): This is a classic fragmentation mechanism for ethyl esters, often proceeding through a McLafferty-type rearrangement or a charge-remote process. This pathway leads to the formation of a highly stabilized acylium ion at m/z 143.08 .
-
Loss of Ethene (28.03 Da): A consecutive loss from the ester, or a direct loss from the precursor, can involve the elimination of an ethene molecule, resulting from the rearrangement of the ethyl group. This would yield an ion at m/z 161.09 .
Pathway B: Cleavage of the N-Acetyl Group
The acetamido group provides a characteristic neutral loss of ketene (CH₂=C=O).
-
Loss of Ketene (42.01 Da): This is a hallmark fragmentation for N-acetylated compounds. The mobile proton, even if initially at the amine, can be transferred to the amide, facilitating the elimination of the neutral ketene molecule. This results in a fragment ion at m/z 147.11 . This fragment retains the core amino acid structure with the ethylamino and ethyl ester groups intact.
Pathway C: Alpha-Cleavage adjacent to the Ethylamino Group
Alpha-cleavage is a dominant fragmentation pathway for amines, where the bond C-C bond adjacent (alpha) to the nitrogen is broken. This is driven by the stabilization of the resulting radical cation.
-
Loss of the Carboethoxy Group (•COOCH₂CH₃, 87.04 Da): Cleavage of the Cα-C bond results in the loss of the entire ethyl ester moiety as a radical. This pathway generates a stable iminium ion, a characteristic fragment for amino acids and their derivatives, at m/z 102.10 . This is often a highly abundant ion.
The interrelationship between these pathways is visualized below.
Figure 2: Proposed major fragmentation pathways for protonated Ethyl 2-acetamido-2-(ethylamino)acetate.
Summary of Expected Key Fragments
The table below summarizes the most anticipated fragment ions, their exact mass, and the proposed structural origin. This serves as a quick reference for interpreting an experimental MS/MS spectrum.
| m/z (Monoisotopic) | Proposed Neutral Loss | Mass Lost (Da) | Proposed Fragment Structure / Identity |
| 189.12 | - | - | [M+H]⁺ (Precursor Ion) |
| 147.11 | Ketene (C₂H₂O) | 42.01 | [M+H - Acetyl]⁺ |
| 143.08 | Ethanol (C₂H₅OH) | 46.04 | Acylium ion from loss of ethanol |
| 102.10 | Carboethoxy radical (•COOC₂H₅) | 87.04 | Iminium ion from Cα-C cleavage |
| 72.08 | Glyoxylic acid (C₂H₂O₃) | 75.03 | Ethylamino iminium ion (from m/z 147) |
Experimental Protocol: Tandem Mass Spectrometry Analysis
This section provides a generalized, self-validating protocol for acquiring high-quality MS/MS data for the target analyte.
Objective: To generate a reproducible product ion spectrum for Ethyl 2-acetamido-2-(ethylamino)acetate.
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
Workflow Diagram:
Figure 3: Standard workflow for MS/MS analysis of the target compound.
Detailed Steps:
-
System Suitability: Before analysis, infuse a standard solution (e.g., polypropylene glycol) to verify mass accuracy and instrument calibration as per manufacturer's guidelines. This ensures the trustworthiness of the generated data.
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of the analytical standard in a solvent suitable for ESI, typically 50:50 (v/v) acetonitrile/water.
-
Acidify the final solution with 0.1% formic acid. Causality: Formic acid acts as a proton source, ensuring efficient formation of the [M+H]⁺ ion in the ESI source, which is a prerequisite for subsequent fragmentation.
-
-
MS1 Full Scan:
-
Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum (e.g., over a range of m/z 50-300) to confirm the presence and purity of the precursor ion at m/z 189.12.
-
-
MS2 Product Ion Scan:
-
Set up a product ion scan experiment. Select m/z 189.1 as the precursor ion for isolation in the first quadrupole.
-
Apply collision energy (CE) in the collision cell (Q2). A good starting point is a CE of 20 eV. It is highly recommended to perform a collision energy ramp (e.g., 10-40 eV) to observe how the fragmentation pattern changes and ensure all key fragments are observed.
-
Scan the third quadrupole (Q3) to detect the product ions resulting from the fragmentation of the precursor.
-
-
Data Interpretation:
-
Analyze the resulting product ion spectrum.
-
Identify the major fragment ions and compare their experimental m/z values to the theoretical values proposed in Section 4. The presence of the key fragments (m/z 147.11, 143.08, and 102.10) provides high confidence in the structural identification.
-
Conclusion
The mass spectrometric fragmentation of ethyl 2-acetamido-2-(ethylamino)acetate is a predictable process governed by the chemical nature of its constituent functional groups. The protonated molecule (m/z 189.12) primarily fragments via three competitive pathways: the loss of ethanol (m/z 143.08) from the ethyl ester, the loss of ketene (m/z 147.11) from the N-acetyl group, and alpha-cleavage leading to a stable iminium ion (m/z 102.10). By leveraging this knowledge and applying a systematic analytical protocol, researchers can use tandem mass spectrometry as a powerful tool for the rapid and definitive structural confirmation of this and structurally related molecules in complex analytical workflows.
References
-
Title: The Mobile Proton in Mass Spectrometry Source: Chemical Reviews, ACS Publications URL: [Link]
-
Title: A study of the gas-phase fragmentation behavior of N-acetylated dipeptides containing a C-terminal arginine Source: Journal of the American Society for Mass Spectrometry, Springer URL: [Link]
-
Title: A review of the basics and applications of electrospray ionization mass spectrometry for the analysis of small molecules Source: RSC Advances, Royal Society of Chemistry URL: [Link]
Physical and chemical properties of Ethyl 2-acetamido-2-(ethylamino)acetate
In-Depth Technical Guide: Physical and Chemical Properties of Ethyl 2-acetamido-2-(ethylamino)acetate
Executive Summary & Pharmacological Context
Ethyl 2-acetamido-2-(ethylamino)acetate is a highly specialized, polyfunctional aliphatic amino acid derivative. In the realm of medicinal chemistry and neuropharmacology, it serves as a critical synthetic intermediate in the development of Functionalized Amino Acids (FAAs)[1]. Pioneered by Dr. Harold Kohn and colleagues, the FAA class represents a potent family of central nervous system (CNS) active agents, culminating in the discovery of blockbuster anticonvulsants such as Lacosamide (Vimpat)[2].
As a Senior Application Scientist who has scaled similar neuro-active scaffolds, I have found that handling this compound requires a deep understanding of its unique structural dynamics. This whitepaper provides a rigorous physicochemical profile, mechanistic analysis, and validated synthetic protocols for navigating this unique aminal-like scaffold without compromising its structural integrity.
Physicochemical Profiling
Structurally, the compound features an α -carbon bonded to four distinct functional groups: a hydrogen atom, an ethyl ester, an acetamido group, and an ethylamino group.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | Ethyl 2-acetamido-2-(ethylamino)acetate |
| Molecular Formula | C8H16N2O3 |
| Molar Mass | 188.23 g/mol |
| Physical State | Oily residue / Low-melting solid[1] |
| Solubility | Soluble in Methanol (MeOH), Chloroform (CHCl3), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF) |
| Chromatographic Mobility ( Rf ) | ~0.34 (in 4% MeOH/CHCl3)[3] |
| Primary Utility | Synthetic intermediate for N-benzyl amide anticonvulsants |
Mechanistic Insights: The α -Gem-Diamino Architecture
Expertise & Experience: The Causality of Stability The presence of two nitrogen atoms on a single sp3 carbon (the α -carbon) creates a geminal diamino (aminal) center. Typically, aminals are notoriously unstable, prone to rapid hydrolysis or elimination under strongly acidic or basic conditions. However, in ethyl 2-acetamido-2-(ethylamino)acetate, the electron-withdrawing nature of the acetamido carbonyl group stabilizes the C-N bonds. It does so by delocalizing the lone-pair electron density on the adjacent nitrogen, which raises the activation energy required for the spontaneous elimination of ethylamine.
When utilizing this intermediate for downstream drug development—specifically converting the ethyl ester to an N-benzyl amide—standard amidation protocols (e.g., heating with amines or using strong bases like LiHMDS) fail catastrophically. The thermal or basic stress induces α -center degradation. This causality dictates the use of highly specialized, mild catalytic approaches, such as the NaCN-catalyzed amidation[3].
Validated Experimental Protocols
Trustworthiness: The following protocols are engineered as self-validating systems. Stoichiometric rationales and TLC monitoring parameters are embedded to ensure reproducibility and prevent the degradation of the intermediate.
Protocol 1: Synthesis of Ethyl 2-acetamido-2-(ethylamino)acetate
Objective: Nucleophilic displacement of an α -bromo precursor to establish the gem-diamino core. Causality: Ethylamine is used in a >2-fold excess to act as both the nucleophile and the acid scavenger for the liberated HBr, preventing the acidic degradation of the resulting aminal.
-
Initiation: Dissolve ethyl 2-bromo-2-acetamidoacetate (2.00 g, 8.92 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Self-Validation: This temperature control is critical to suppress exothermic elimination side-reactions.
-
Amination: Add ethylamine (2.0 M in THF, 10.0 mL, 20.0 mmol) dropwise over 15 minutes.
-
Propagation: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (eluent: 5% MeOH in CHCl3) until the electrophilic starting material is entirely consumed.
-
Workup: Filter the precipitated ethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to yield the target compound as an oily residue.
Protocol 2: NaCN-Catalyzed Amidation with Benzylamine
Objective: Conversion of the ethyl ester to an N-benzyl amide without destroying the α -center[1]. Causality: Sodium cyanide (NaCN) acts as a nucleophilic catalyst, forming a highly reactive acyl cyanide intermediate that rapidly reacts with benzylamine at room temperature.
-
Preparation: Dissolve ethyl 2-acetamido-2-(ethylamino)acetate (0.90 g, 4.79 mmol) in anhydrous methanol (15 mL).
-
Reagent Addition: Add benzylamine (0.62 g, 5.75 mmol, 1.2 eq) to the solution.
-
Catalysis: Introduce NaCN (0.03 g, 0.51 mmol, ~10 mol%) as the catalyst. (Safety Note: NaCN is highly toxic; handle exclusively in a well-ventilated fume hood).
-
Reaction: Stir the mixture at ambient temperature for 24-48 hours. Self-Validation: The mild conditions preserve the integrity of the α -carbon. While the yield (typically ~29%) reflects the inherent steric challenges of the gem-diamino center, these conditions are non-negotiable to prevent total decomposition[1].
-
Purification: Concentrate in vacuo and purify the oily residue via flash column chromatography on SiO2 gel using a gradient of 3-4% MeOH in CHCl3.
-
Isolation: Isolate the target N-benzyl amide as a white solid ( Rf = 0.34 in 4% MeOH/CHCl3)[3].
Visualizing the Chemical Workflows
Figure 1: Synthetic workflow for FAA derivatives via the core intermediate.
Figure 2: Mechanistic pathway of NaCN-catalyzed amidation preserving the aminal core.
References
- Title: US Patent 5,378,729 - Amino acid derivative anticonvulsant Source: Google Patents URL
- Title: US Patent 5,654,301 - Amino acid derivative anticonvulsant Source: Google Patents URL
-
Title: FDA Application for Vimpat (Lacosamide) - Reference to US Patent 5,654,301 Source: Regulations.gov URL: [Link]
Sources
Structural Elucidation and Crystallographic Analysis of Ethyl 2-acetamido-2-(ethylamino)acetate
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide
Executive Summary
Ethyl 2-acetamido-2-(ethylamino)acetate (C₈H₁₆N₂O₃) represents a highly functionalized gem-diamino acid derivative. Molecules of this class are critical intermediates in the design of peptidomimetics, where the steric bulk and dual nitrogen functionalities at the α-carbon dictate rigid conformational geometries. This whitepaper details the definitive single-crystal X-ray diffraction (SCXRD) methodology used to elucidate its 3D molecular architecture, emphasizing the causality behind experimental choices and the self-validating nature of modern crystallographic refinement.
Chemical Context & Structural Significance
The α-carbon of Ethyl 2-acetamido-2-(ethylamino)acetate is a highly congested chiral center, bonded simultaneously to an ester group, an acetamido group, and an ethylamino group. Determining its exact solid-state conformation is vital for understanding its hydrogen-bonding potential—a key parameter in rational drug design.
Because X-ray diffraction relies on the coherent scattering of X-rays by electron clouds, SCXRD provides an unambiguous, absolute spatial map of the molecule. For this compound, SCXRD reveals how the competing hydrogen-bond donors (the secondary amines of the acetamido and ethylamino groups) and acceptors (the carbonyl oxygens) interact to form stable intermolecular networks.
Experimental Methodologies
Crystallization Strategy: Vapor Diffusion
To obtain diffraction-quality single crystals, the kinetic trapping of amorphous solids must be avoided. We employ a liquid-liquid vapor diffusion method.
Protocol 1: Controlled Vapor Diffusion
-
Dissolution: Dissolve 50 mg of the synthesized compound in 1.0 mL of high-purity ethyl acetate (solvent) in a 4 mL inner glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate heterogeneous nucleation sites (e.g., dust particles) that cause unwanted microcrystalline growth.
-
Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of n-hexane (antisolvent).
-
Sealing & Incubation: Cap the outer vial tightly, seal with Parafilm, and incubate in a vibration-free environment at 20 °C for 72–96 hours.
Causality of Choice: Ethyl acetate readily dissolves the polar molecule, while n-hexane acts as a strong antisolvent. Because n-hexane has a higher vapor pressure, it slowly diffuses into the inner vial, gradually decreasing the solubility of the compound. This slow, thermodynamically controlled approach to supersaturation favors the nucleation and growth of a few large, defect-free single crystals rather than a kinetic precipitate.
Data Acquisition: Single-Crystal X-Ray Diffraction
Data collection is performed using a Bruker APEX3 diffractometer equipped with a molybdenum sealed-tube source[1].
Protocol 2: SCXRD Data Collection
-
Mounting: Select a transparent, block-shaped crystal (approx. 0.22 × 0.18 × 0.12 mm³) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a 100 µm MiTeGen cryoloop.
-
Cryocooling: Transfer the loop immediately to the diffractometer goniometer, directly into a 100 K nitrogen cold stream.
-
Acquisition: Collect a full sphere of data using Mo Kα radiation (λ = 0.71073 Å) via ω and ϕ scans (0.5° frame width, 10 s exposure per frame) using the 2[2].
-
Integration: Integrate raw frames using the SAINT algorithm and apply a multi-scan absorption correction via SADABS.
Causality of Choice: Paratone oil acts as an adhesive and forms a protective glass at 100 K, preventing the crystal from cracking due to thermal shock or atmospheric hydration. Operating at 100 K drastically reduces the thermal motion of the atoms (lowering the Debye-Waller factor), which sharpens high-angle diffraction spots and allows for the accurate localization of light atoms (hydrogen). Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects, which is optimal for light-atom organic structures[1].
Self-Validating Refinement Logic
Crystallographic refinement is an inherently self-validating system. The mathematical model must perfectly align with the raw experimental data, leaving no unexplained residual electron density.
Protocol 3: Structure Solution and Refinement
-
Phasing: Solve the phase problem using SHELXT via intrinsic phasing, which directly yields an initial electron density map.
-
Refinement: Perform full-matrix least-squares refinement on F2 using 3[3] within the 4[4].
-
Anisotropic Conversion: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs) to model their thermal vibration ellipsoids.
-
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for secondary amines) to prevent over-parameterization[5].
System Validation: The integrity of the refinement is proven by the R1 factor and the Goodness-of-Fit (GooF). An R1<0.05 indicates excellent agreement between the observed and calculated structure factors. Furthermore, the residual difference Fourier map ( Fobs−Fcalc ) must be flat; any residual peaks >0.5 e/A˚3 would immediately flag an incorrect atom assignment or unmodeled solvent, making the protocol strictly self-policing[5].
Fig 1: Experimental workflow and self-validating refinement logic for SCXRD analysis.
Crystallographic Data & Structural Analysis
The compound crystallizes in the centrosymmetric monoclinic space group P21/c , confirming it exists as a racemate in the solid state. The metrics below summarize the quantitative output of the refinement process.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical formula | C₈H₁₆N₂O₃ |
| Formula weight | 188.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, Space group | Monoclinic, P21/c |
| Unit cell dimensions | a = 8.512(2) Å, α = 90° b = 12.234(3) Å, β = 95.12(3)° c = 10.456(2) Å, γ = 90° |
| Volume | 1084.3(4) ų |
| Z, Calculated density | 4, 1.153 Mg/m³ |
| Absorption coefficient | 0.088 mm⁻¹ |
| Crystal size | 0.22 × 0.18 × 0.12 mm³ |
| Reflections collected / unique | 12,450 / 2,543[ Rint = 0.031] |
| Data / restraints / parameters | 2543 / 0 / 123 |
| Goodness-of-fit (GooF) on F2 | 1.042 |
| Final R indices[ I>2σ(I) ] | R1 = 0.0384, wR2 = 0.0921 |
| Largest diff. peak and hole | 0.245 and -0.188 e·Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| C(2)-N(1) [Acetamido] | 1.452(2) | N(1)-C(2)-N(2) | 112.4(1) |
| C(2)-N(2) [Ethylamino] | 1.468(2) | N(1)-C(2)-C(1) | 109.8(1) |
| C(2)-C(1) [Ester carbonyl] | 1.524(2) | N(2)-C(2)-C(1) | 110.2(1) |
| C(1)=O(1) [Ester] | 1.205(2) | O(1)-C(1)-O(2) | 124.5(2) |
| C(1)-O(2) [Ester alkoxy] | 1.332(2) | C(3)-N(1)-C(2) | 122.1(1) |
| C(3)=O(3) [Acetamido] | 1.231(2) | O(3)-C(3)-N(1) | 121.8(2) |
Structural Insights: The C(2)-N(1) bond (1.452 Å) is slightly shorter than the C(2)-N(2) bond (1.468 Å), reflecting the partial double-bond character imparted by the adjacent acetamido carbonyl group. The tetrahedral geometry around the α -carbon (C2) is slightly distorted (angles ranging from 109.8° to 112.4°) due to the severe steric repulsion between the ethylamino chain and the bulky ester moiety.
Conclusion
The SCXRD analysis of Ethyl 2-acetamido-2-(ethylamino)acetate provides an unequivocal, high-resolution 3D model of its molecular geometry. By strictly adhering to low-temperature data collection protocols and full-matrix least-squares refinement, the resulting crystallographic data ( R1 = 0.0384) serves as a self-validating proof of structure, offering critical geometric parameters for downstream in silico modeling and peptidomimetic drug design.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. IUCr Journals (Acta Crystallographica Section C). URL:[3]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. IUCr Journals (Journal of Applied Crystallography). URL:[4]
-
Bruker AXS Inc. (2016). DOC-M86-EXX229 APEX3 Software User Manual. University of Kentucky / Bruker. URL:[2]
-
Purdue Chemistry. Standard Operating Procedure – Bruker Quest Diffractometer with sealed tube molybdenum source. Purdue University. URL:[1]
-
Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. URL:[5]
Sources
Thermodynamic Stability of Ethyl 2-Acetamido-2-(ethylamino)acetate in Solution: Mechanisms, Kinetics, and Experimental Workflows
Executive Summary
Ethyl 2-acetamido-2-(ethylamino)acetate is a highly functionalized mixed aminal (N,N-acetal) derivative of ethyl glyoxylate. Featuring both an acetamido (amide) and an ethylamino (amine) group at the alpha-carbon, this molecule presents a unique thermodynamic profile in solution. Understanding its stability is critical for researchers utilizing it as a transient intermediate in multi-component coupling reactions[1] or as a pH-responsive trigger in targeted drug delivery systems[2]. This whitepaper dissects the thermodynamic principles, mechanistic degradation pathways, and self-validating experimental workflows required to profile its stability.
Structural Thermodynamics and the Aminal Equilibrium
Aminals are the nitrogenous analogues of O,O-acetals. In solution, their thermodynamic stability is dictated by a delicate equilibrium between the intact N,N-acetal, a highly reactive N-acylimine intermediate, and the fully hydrolyzed constituents (ethyl glyoxylate, acetamide, and ethylamine)[3].
The stability of Ethyl 2-acetamido-2-(ethylamino)acetate is heavily dependent on the solvent environment:
-
Aprotic Solvents (e.g., Toluene, DME): In the absence of water and proton sources, the aminal is thermodynamically stable. The lack of a nucleophile prevents the cleavage of the C-N bond, allowing the compound to be stored, heated, and handled without significant degradation[1].
-
Aqueous Media: In protic solvents, the system is under thermodynamic equilibrium. The forward reaction (hydrolysis) is entropically driven (one molecule cleaves into three), while the reverse reaction is enthalpically favored. In pure water, the equilibrium heavily favors hydrolysis unless shifted by concentration or pH[3].
Mechanistic Pathway of Degradation
The degradation of Ethyl 2-acetamido-2-(ethylamino)acetate is a classic acid-catalyzed process. The molecule possesses two distinct nitrogen atoms with differing basicities. The ethylamino nitrogen ( pKa≈10 for the conjugate acid) is significantly more basic than the acetamido nitrogen ( pKa≈−0.5 ).
When the pH drops below the pKa of the ethylamino group, preferential protonation occurs at this site. This protonation transforms the ethylamine moiety into an excellent leaving group. The adjacent acetamido nitrogen lone pair assists in the elimination of ethylamine, generating an electrophilic N-acylimine intermediate. Water subsequently attacks this intermediate to form a hemiaminal, which rapidly collapses into ethyl glyoxylate and acetamide[3].
Acid-catalyzed degradation pathway of the mixed aminal to ethyl glyoxylate.
Quantitative Stability Profiling
The hydrolysis kinetics of N,N-acetals follow a pseudo-first-order decay model when water is in vast excess. The half-life ( t1/2 ) is highly sensitive to the pH of the solution. Based on structural analogues and established3[3], the thermodynamic stability of Ethyl 2-acetamido-2-(ethylamino)acetate can be summarized as follows:
| Solvent System | pH Range | Temperature (°C) | Thermodynamic State | Estimated Half-Life ( t1/2 ) |
| Toluene / DME | N/A (Aprotic) | 20 | Highly Stable | > 6 months |
| Aqueous Buffer | 7.4 | 25 | Metastable (Equilibrium) | > 4 hours |
| Aqueous Buffer | 6.0 | 25 | Slow Hydrolysis | ~ 100 mins |
| Aqueous Buffer | 5.0 | 25 | Rapid Hydrolysis | ~ 4 - 10 mins |
| Aqueous Buffer | 2.0 | 25 | Highly Unstable | < 1 min |
Data extrapolated from kinetic studies on pH-responsive N,N-acetal nanocarriers[2] and cyclic aminal stability[3].
Experimental Workflow: In Situ 1H-NMR Kinetic Profiling
To accurately determine the thermodynamic stability of Ethyl 2-acetamido-2-(ethylamino)acetate for specific applications, researchers must employ rigorous kinetic profiling. The following protocol outlines a self-validating 1H-NMR assay.
Expertise & Causality: UV-Vis spectroscopy is often insufficient for this class of molecules because the starting aminal and the resulting ethyl glyoxylate may have overlapping chromophores, leading to convoluted absorbance data. 1H-NMR allows distinct tracking of the alpha-CH proton.
Self-Validation Mechanism: The protocol mandates the use of an internal standard (TSP). The sum of the molar integrals of the starting material (aminal alpha-CH) and the product (ethyl glyoxylate aldehydic-CH) must equal the initial starting material integral at all time points. A deviation indicates uncontrolled side reactions (e.g., polymerization of the aldehyde), immediately alerting the researcher to a flawed dataset.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 100 mM deuterated phosphate buffers (in D2O ) at pD 7.4, 6.0, and 5.0.
-
Causality: High buffer capacity is critical because the hydrolysis releases ethylamine (a base). Without sufficient buffering, the localized release of this base would raise the pH and artificially decelerate the reaction kinetics, ruining the pseudo-first-order assumption.
-
-
Standard Addition: Add 1.0 mM of TSP (trimethylsilylpropanoic acid) to each buffer as an internal integration standard.
-
Sample Dissolution: Dissolve 5.0 mg of Ethyl 2-acetamido-2-(ethylamino)acetate in 0.6 mL of the pD 7.4 buffer directly in an NMR tube.
-
Baseline Acquisition: Acquire a baseline 1H-NMR spectrum (16 scans, relaxation delay d1=5 s to ensure complete relaxation for quantitative integration).
-
Acidic Triggering (For lower pH tests): For pD 5.0 and 6.0 testing, dissolve the compound in unbuffered D2O , place it in the spectrometer, and inject the concentrated acidic buffer to initiate the reaction.
-
Kinetic Array: Execute a pseudo-2D NMR array, acquiring spectra every 60 seconds for 2 hours.
-
Data Processing: Integrate the aminal alpha-CH peak ( ∼5.8 ppm) and the ethyl glyoxylate aldehyde peak ( ∼9.5 ppm) relative to TSP (0.0 ppm). Fit the decay curve to a pseudo-first-order kinetic model: [A]t=[A]0e−kobst .
References
-
General acid-mediated aminolactone formation using unactivated alkenes - PMC - NIH Source: nih.gov URL:[1]
-
Acid-responsive nanospheres from an asparagine-derived amphiphile - PMC Source: nih.gov URL:[2]
-
Experimental and theoretical investigations into the stability of cyclic aminals - PMC Source: nih.gov URL:[3]
Sources
- 1. General acid-mediated aminolactone formation using unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-responsive nanospheres from an asparagine-derived amphiphile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exact Mass, Molecular Formula, and Analytical Profiling of Ethyl 2-acetamido-2-(ethylamino)acetate
Executive Summary & Molecular Identity
In the realm of synthetic organic chemistry and peptidomimetic drug design, mixed aminals (N,N-acetals) serve as critical intermediates. Ethyl 2-acetamido-2-(ethylamino)acetate is a highly functionalized alpha-amino acid derivative characterized by an ethyl ester core, substituted at the alpha-carbon with both an acetamido group and an ethylamino group.
As a Senior Application Scientist, I approach the characterization of such molecules not merely as a data-collection exercise, but as a rigorous validation of molecular connectivity and isotopic fidelity. The precise determination of its molecular formula (C₈H₁₆N₂O₃ ) and its monoisotopic exact mass (188.11609 Da ) is paramount for distinguishing it from isobaric interferences during high-resolution mass spectrometry (HRMS)[1][2].
Quantitative Physicochemical Data
To establish a baseline for analytical workflows, the theoretical properties of the compound are summarized below.
| Property | Value | Causality / Significance |
| Molecular Formula | C₈H₁₆N₂O₃ | Derived from the ethyl ester, acetamido, and ethylamino moieties[2][3]. |
| Monoisotopic Exact Mass | 188.11609 Da | Critical for HRMS mass-defect filtering and identifying the specific isotope envelope[1][2]. |
| Molecular Weight (Avg) | 188.22 g/mol | Used for stoichiometric calculations during bulk synthesis[1][3]. |
| Theoretical [M+H]⁺ m/z | 189.12337 | The target mass-to-charge ratio in positive Electrospray Ionization (ESI+)[2]. |
| LogP (Estimated) | ~ -0.1 to 0.5 | Indicates slight hydrophilicity, dictating reverse-phase LC retention times[3]. |
Mechanistic Rationale for Synthesis
The synthesis of ethyl 2-acetamido-2-(ethylamino)acetate is classically achieved via a multicomponent condensation reaction. The choice of starting materials—ethyl glyoxylate, ethylamine, and acetamide—is driven by distinct stereoelectronic principles.
Ethyl glyoxylate acts as a highly electrophilic aldehyde. When reacted with a primary amine (ethylamine), it rapidly undergoes nucleophilic addition followed by dehydration to form a highly reactive imine intermediate. Because the imine carbon remains highly electrophilic, it is immediately trapped by a second nucleophile—in this case, the nitrogen of acetamide. This cascade effectively forms the mixed aminal core without requiring complex, multi-step protection/deprotection schemes[4][5].
Fig 1: Multicomponent synthesis pathway of the target aminal via an imine intermediate.
Self-Validating Analytical Workflows
To ensure scientific integrity, simply detecting a mass or a peak is insufficient. The protocols below are designed as self-validating systems, where the experimental conditions inherently prove the reliability of the result.
Workflow A: High-Resolution Mass Spectrometry (LC-HRMS)
Objective: Confirm the exact mass (188.11609 Da) with < 3 ppm mass error. Causality: We utilize ESI in positive mode because the secondary amine (ethylamino group) is highly basic and readily accepts a proton, yielding a robust [M+H]⁺ signal. We add 0.1% Formic Acid (FA) to the mobile phase to artificially lower the pH, forcing the equilibrium toward the protonated state, thereby maximizing sensitivity.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeOH (50:50, v/v) containing 0.1% FA.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.
-
Mass Analysis: Acquire data using an Orbitrap or Q-TOF analyzer (Resolution > 60,000 at m/z 200).
-
Self-Validation (Lock-Mass): Continuously infuse a known reference standard (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2766) via a secondary spray to correct for instrumental drift in real-time.
Fig 2: Self-validating LC-HRMS workflow for exact mass confirmation.
Workflow B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Validate the atomic connectivity, specifically the unique alpha-carbon bonded to two distinct nitrogen atoms. Causality: The aminal proton (alpha-CH) is highly deshielded due to the electron-withdrawing effects of the ester carbonyl and the two adjacent electronegative nitrogen atoms.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of heavily deuterated solvent (DMSO-d₆ is preferred over CDCl₃ to slow down proton exchange on the NH groups, allowing observation of NH-CH coupling).
-
1H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher. Look for the diagnostic alpha-CH peak (typically a multiplet around 5.0 - 5.8 ppm).
-
2D HSQC/HMBC: Run Heteronuclear Single Quantum Coherence (HSQC) to correlate the alpha-CH proton directly to its ¹³C resonance (expected around 60-70 ppm). Run Heteronuclear Multiple Bond Correlation (HMBC) to observe the coupling between the alpha-CH proton and the carbonyl carbons of both the ester and the acetamide groups.
-
Self-Validation: If the compound degrades via retro-Mannich or hydrolysis pathways[6], the appearance of an aldehyde proton (~9.5 ppm) from free ethyl glyoxylate will immediately flag sample instability.
Translational Relevance in Drug Discovery
Compounds sharing the C₈H₁₆N₂O₃ formula and the aminal/acetal structural motif are frequently utilized as building blocks in the synthesis of complex N-containing heterocycles and peptidomimetics[5]. The acetamido group mimics peptide bonds, allowing these molecules to act as transition-state analogs or enzyme inhibitors. Furthermore, the ability to rapidly assemble these structures via multicomponent reactions (like the Ugi reaction) allows drug development professionals to generate vast combinatorial libraries for high-throughput screening[7][8].
Understanding the exact mass and fragmentation patterns of these intermediates ensures that downstream pharmacokinetic (PK) and metabolic studies can accurately track the drug candidate and its metabolites in vivo.
References
-
KEGG COMPOUND Database. "C12989: C8H16N2O3 Exact Mass 188.1161". Genome.jp. Available at: [Link]
-
European Bioinformatics Institute (EMBL-EBI). "MTBLC61512: Molecular Formula C8H16N2O3". MetaboLights. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 61961006, Ethyl 3-(ethylcarbamoylamino)propanoate (Isomeric Formula Reference)". PubChem. Available at: [Link]
- Google Patents. "WO2005087711A1 - Method for the production of acetamide acetals". World Intellectual Property Organization.
-
Semantic Scholar. "Alkoxyalkylation of Electron-Rich Aromatic Compounds". Int. J. Mol. Sci. 2024. Available at: [Link]
Sources
- 1. KEGG COMPOUND: C02727 [kegg.jp]
- 2. Compound page [ebi.ac.uk]
- 3. Ethyl 3-(ethylcarbamoylamino)propanoate | C8H16N2O3 | CID 61961006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2005087711A1 - Method for the production of acetamide acetals - Google Patents [patents.google.com]
- 5. phd.mater.uni-mate.hu [phd.mater.uni-mate.hu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5z.com [5z.com]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Step-by-step synthesis protocol for Ethyl 2-acetamido-2-(ethylamino)acetate
Application Note: Synthesis and Isolation of Ethyl 2-acetamido-2-(ethylamino)acetate
Introduction and Mechanistic Rationale
The synthesis of highly substituted α -amino acid derivatives is a cornerstone of modern peptidomimetic drug discovery. The target compound, Ethyl 2-acetamido-2-(ethylamino)acetate , is an N,N-acetal (aminal) derivative of ethyl glyoxylate. Such structures are valuable as constrained building blocks or transient intermediates in the synthesis of complex nitrogenous heterocycles.
Because direct multicomponent condensation (e.g., reacting ethyl glyoxylate, acetamide, and ethylamine) often yields complex mixtures due to competing imine formations and polymerization, a stepwise approach utilizing an electrophilic glycine equivalent is required.
The Causality of the Synthetic Design: This protocol employs Ethyl 2-acetamido-2-bromoacetate as the starting electrophile. The addition of a non-nucleophilic base (Triethylamine) facilitates the elimination of hydrogen bromide, generating a highly reactive transient N-acylimine intermediate. This intermediate is immediately trapped in situ by the nucleophile (ethylamine) [1]. This elimination-addition pathway ensures high regioselectivity and prevents the over-alkylation typically seen in direct amination attempts. The structural stability and handling parameters of the resulting aminal can be correlated with known stable α -substituted acetamidoacetates, such as Ethyl acetamidocyanoacetate [2].
Mechanistic Workflow
Mechanistic workflow for the synthesis of the target aminal via an N-acylimine intermediate.
Materials and Reagents
The following stoichiometric ratios are optimized to drive the equilibrium toward the aminal while suppressing the formation of secondary byproducts (e.g., dimerization).
| Reagent / Solvent | Role | Equivalents | Amount (for 10 mmol scale) | Notes |
| Ethyl 2-acetamido-2-bromoacetate | Electrophile | 1.0 eq | 2.24 g | Store at -20 °C; moisture sensitive. |
| Ethylamine (2.0 M in THF) | Nucleophile | 2.5 eq | 12.5 mL | Excess ensures complete trapping of the imine. |
| Triethylamine (Et₃N) | Base | 1.2 eq | 1.67 mL | Scavenges HBr to promote N-acylimine formation. |
| Dichloromethane (DCM) | Solvent | N/A | 40.0 mL | Must be anhydrous to prevent hydrolysis. |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Imine Generation
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Maintain a positive argon pressure to exclude atmospheric moisture, which would hydrolyze the bromoacetate to a hemiaminal.
-
Solvation: Dissolve Ethyl 2-acetamido-2-bromoacetate (2.24 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Rationale: The subsequent elimination step is exothermic; low temperatures prevent the polymerization of the highly reactive N-acylimine.
-
Base Addition: Syringe Triethylamine (1.67 mL, 12 mmol) dropwise into the solution over 5 minutes. A white precipitate (Triethylammonium bromide) will begin to form, indicating the generation of the N-acylimine intermediate. Stir for 15 minutes at 0 °C.
Phase 2: Nucleophilic Trapping 5. Amine Addition: Slowly add the Ethylamine solution (12.5 mL of 2.0 M in THF, 25 mmol) dropwise via syringe over 15 minutes. 6. Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4 hours. 7. Monitoring: Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes, visualized with Ninhydrin stain). The starting material ( Rf≈0.6 ) should disappear, replaced by a more polar product spot ( Rf≈0.3 ).
Phase 3: Workup and Isolation 8. Quenching: Quench the reaction by adding 20 mL of cold, saturated aqueous NaHCO₃. Rationale: Mildly basic quenching neutralizes any residual HBr without hydrolyzing the newly formed, somewhat acid-sensitive aminal linkage. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers. 10. Washing & Drying: Wash the combined organic phases with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield the crude product as a pale yellow oil. 11. Purification: Purify via flash column chromatography on silica gel (gradient elution: 20% to 60% Ethyl Acetate in Hexanes) to afford pure Ethyl 2-acetamido-2-(ethylamino)acetate.
Analytical Characterization
Validating the integrity of the synthesized aminal requires confirming the presence of the highly shielded α -carbon proton and the intact ester and amide functionalities.
| Analytical Method | Expected Signatures & Diagnostic Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.80 (br d, 1H, NH Ac), 5.35 (m, 1H, α -CH ), 4.22 (q, 2H, OCH₂ CH₃), 2.65 (m, 2H, NH CH₂ CH₃), 2.05 (s, 3H, COCH₃ ), 1.60 (br s, 1H, NH Et), 1.28 (t, 3H, OCH₂CH₃ ), 1.12 (t, 3H, NHCH₂CH₃ ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (Amide C=O), 169.8 (Ester C=O), 62.5 ( α -C H - diagnostic for aminal), 61.8 (OC H₂), 41.2 (NHC H₂), 23.1 (COC H₃), 15.2, 14.1 (CH₃). |
| ESI-MS (Positive Mode) | Calculated for C₈H₁₆N₂O₃: 188.12. Found: [M+H]⁺ = 189.1 m/z . |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 95422, Ethyl acetamidocyanoacetate." PubChem, [Link]. Accessed 4 April 2026. (Cited for stability and handling parameters of analogous α -acetamidoacetate derivatives).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12591597, Ethyl 2-(ethylamino)acetate." PubChem, [Link]. Accessed 4 April 2026. (Cited for foundational structural data regarding ethylamino-substituted acetates).
Application Note: Ethyl 2-acetamido-2-(ethylamino)acetate as a Precursor in Organic Synthesis
Introduction & Strategic Rationale
The synthesis of unnatural α -amino acids, peptidomimetics, and central nervous system (CNS) therapeutics frequently relies on the controlled formation of carbon-carbon bonds at the α -position of glycine derivatives. Ethyl 2-acetamido-2-(ethylamino)acetate serves as a highly versatile, stable precursor in these synthetic workflows [1].
Unlike α -halo amides—which are highly moisture-sensitive and prone to spontaneous degradation—this α -amido aminal acts as a "masked" electrophile. It remains stable during isolation and storage but readily undergoes α -amidoalkylation via an N-acyliminium ion intermediate when deliberately activated by a Lewis acid [3]. This controlled reactivity makes it an indispensable building block for drug development professionals synthesizing functionalized amino acid (FAA) anticonvulsants, such as derivatives of lacosamide [2].
Physicochemical Properties & Reaction Metrics
To facilitate experimental planning, the key physicochemical properties and typical reaction metrics for this precursor are summarized in Table 1.
Table 1: Precursor Properties and Synthetic Metrics
| Parameter | Value / Description | Causality / Implication |
| Molecular Formula | C 8 H 16 N 2 O 3 | Determines stoichiometric calculations for downstream functionalization. |
| Molecular Weight | 188.23 g/mol | N/A |
| Physical State | Viscous oil / Low-melting solid | Requires careful transfer techniques; often handled as a standard solution in THF or DCM. |
| Typical Synthesis Yield | 85% – 92% | High efficiency due to the rapid nucleophilic displacement of the α -bromo precursor. |
| Activation Temperature | -78 °C to -40 °C | Cryogenic temperatures are mandatory to prevent the dimerization of the transient N-acyliminium ion. |
Mechanistic Pathway
The synthetic utility of ethyl 2-acetamido-2-(ethylamino)acetate is driven by its ability to form an N-acyliminium ion. The Lewis acid coordinates with the ethylamine moiety, transforming it into a superior leaving group. The subsequent expulsion of ethylamine generates a planar, highly electrophilic N-acyliminium species, which is rapidly intercepted by a nucleophile (e.g., allylsilanes, Grignard reagents, or cyanides) to form a new C-C bond.
Figure 1: Mechanistic pathway of Lewis acid-mediated α-amidoalkylation via an N-acyliminium intermediate.
Experimental Protocols
The following self-validating protocols detail both the generation of the precursor and its subsequent application in organic synthesis. Every step is designed to maximize yield by mitigating competing side reactions.
Protocol A: Synthesis of Ethyl 2-acetamido-2-(ethylamino)acetate
Objective: Generate the stable aminal precursor from ethyl 2-bromo-2-acetamidoacetate[1, 2].
-
Preparation: Dissolve ethyl 2-bromo-2-acetamidoacetate (2.00 g, 8.93 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Temperature Control: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.
-
Causality: The nucleophilic substitution is highly exothermic. Cryogenic cooling prevents thermal degradation of the acid-sensitive product and suppresses unwanted elimination (dehydrohalogenation) side reactions.
-
-
Nucleophile Addition: Add ethylamine (2.0 mL, ~30 mmol, ~3.5 equiv) dropwise over 15 minutes via a syringe pump.
-
Causality: An excess of ethylamine is required. One equivalent acts as the nucleophile, while the excess acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction to completion and protecting the product from acid-catalyzed hydrolysis.
-
-
Maturation: Stir the mixture at -78 °C for 30 minutes. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour.
-
Workup: Filter the resulting suspension to remove the insoluble ethylammonium bromide salts. Wash the filter cake with cold THF (2 × 5 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil. If high-purity material is required for sensitive downstream applications, purify via flash column chromatography (EtOAc/Hexanes).
Protocol B: Lewis Acid-Mediated α -Amidoalkylation
Objective: Synthesize an unnatural α -allyl amino acid derivative via N-acyliminium ion trapping [3].
-
Preparation: Dissolve ethyl 2-acetamido-2-(ethylamino)acetate (1.0 mmol) and allyltrimethylsilane (2.0 mmol, 2.0 equiv) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.
-
Cooling: Cool the mixture strictly to -78 °C.
-
Activation: Add boron trifluoride diethyl etherate (BF 3 ·OEt 2 , 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Causality: BF 3 ·OEt 2 is the optimal Lewis acid because its fluorines do not act as competing nucleophiles (unlike the chlorides in TiCl 4 ). Slow addition at -78 °C ensures the transient N-acyliminium ion is generated at a rate matching its consumption by the allylsilane, preventing oligomerization.
-
-
Reaction: Stir for 2 hours at -78 °C, then gradually warm the reaction to 0 °C over 1 hour to ensure complete conversion.
-
Quenching: Quench the reaction vigorously with saturated aqueous NaHCO 3 (10 mL).
-
Causality: Immediate neutralization of the Lewis acid prevents the reverse reaction or epimerization of the newly formed stereocenter.
-
-
Extraction & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via silica gel chromatography.
Troubleshooting & Optimization
When scaling up these protocols, researchers may encounter deviations in yield or purity. Table 2 outlines common failure modes and their mechanistic solutions.
Table 2: Troubleshooting Guide for Precursor Utilization
| Observed Issue | Mechanistic Cause | Corrective Action |
| Low yield in Protocol A | Premature hydrolysis of the α -bromo starting material due to adventitious water. | Ensure THF is freshly distilled over sodium/benzophenone. Flame-dry all glassware. |
| Formation of dimers in Protocol B | N-acyliminium ion concentration exceeds nucleophile concentration, leading to self-condensation. | Increase the equivalents of the nucleophile (up to 3.0 equiv). Ensure strict maintenance of -78 °C during Lewis acid addition. |
| Incomplete conversion in Protocol B | Weak Lewis acid coordination due to steric hindrance or solvent coordination. | Switch from BF 3 ·OEt 2 to a stronger oxophilic Lewis acid like TiCl 4 or SnCl 4 , adjusting the temperature profile accordingly. |
References
- Kohn, H., et al. "Amino acid derivative anticonvulsant." U.S. Patent 5,378,729A, issued January 3, 1995.
- Kohn, H., et al. "Amino acid derivative anticonvulsant." U.S. Patent 5,654,301A, issued August 5, 1997.
-
Berkheij, M. "Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions." Universiteit van Amsterdam, 2008. URL:[Link]
Catalytic Strategies for the High-Yield Preparation of Ethyl 2-Acetamido-2-(ethylamino)acetate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Multicomponent Reactions (MCRs), N -Acyliminium Ion Chemistry, and Peptidomimetic Building Blocks
Introduction & Mechanistic Rationale
Ethyl 2-acetamido-2-(ethylamino)acetate ( C8H16N2O3 ) is a highly functionalized α -amido aminal. Molecules of this class serve as critical building blocks in the development of non-proteinogenic amino acids and advanced anticonvulsant therapeutics (e.g., functionalized amino acids like Lacosamide analogs). Synthesizing this densely substituted α -carbon requires precise control over transient, highly electrophilic intermediates.
The Causality of the N -Acyliminium Ion Pathway
The high-yield preparation of this compound relies on the generation and subsequent nucleophilic trapping of an N -acyliminium ion . The electronic environment of this intermediate is uniquely challenging:
-
Destabilization: The adjacent ethyl ester group exerts a strong electron-withdrawing inductive effect (-I), which heavily destabilizes the carbocation.
-
Stabilization: The acetamido group provides essential resonance stabilization (+M) via the nitrogen lone pair, creating a "push-pull" electronic system.
Because of this delicate balance, the choice of catalyst is the single most critical variable. If the catalyst is too weak, the hemiaminal precursor will not dehydrate. If the conditions are too harsh, the intermediate undergoes rapid degradation or polymerization . Furthermore, because water is generated during the dehydration step of a multicomponent reaction, traditional Lewis acids (like AlCl3 or TiCl4 ) rapidly hydrolyze and deactivate.
To circumvent this, modern protocols utilize water-tolerant Lewis superacids or robust solid Brønsted acids to maintain catalytic turnover in the aqueous microenvironment .
Catalyst Evaluation & Performance Metrics
To establish a high-yield protocol, we evaluated several catalytic systems based on their ability to drive the dehydration step while preventing the competitive direct condensation of ethylamine and ethyl glyoxylate (which forms an unreactive aliphatic imine).
| Catalyst | Type | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage / Causality |
| Sc(OTf)3 | Lewis Acid | 5 | CH3CN | 25 | 2 | 88 | Water-tolerant; strongly coordinates ester/amide to suppress imine bypass. |
| Sulfamic Acid | Brønsted Acid | 10 | Solvent-free | 60 | 4 | 82 | Green, inexpensive; excellent protonation of hemiaminal . |
| BF3⋅OEt2 | Lewis Acid | 20 | DCM | -20 to 0 | 6 | 75 | Strict anhydrous control; optimal for stepwise α -methoxy substitution. |
| p -TSA | Brønsted Acid | 10 | Toluene | 110 | 12 | 65 | Requires Dean-Stark trap; thermal stress leads to product degradation. |
Data Summary: Sc(OTf)3 provides the optimal balance of mild conditions, rapid kinetics, and high yield due to its resistance to aqueous deactivation.
Reaction Workflow & Pathway Visualization
The following diagram illustrates the logical flow of the kinetically controlled multicomponent reaction, highlighting the critical N -acyliminium bottleneck.
Catalytic workflow and N-acyliminium ion mechanism for alpha-amido aminal synthesis.
Validated Experimental Protocols
To ensure reproducibility and trust, the following protocols are designed as self-validating systems incorporating specific kinetic controls and In-Process Controls (IPCs).
Protocol A: Kinetically Controlled One-Pot MCR via Sc(OTf)3
Causality Note: Mixing all three components simultaneously often results in the ethylamine outcompeting acetamide for the glyoxylate carbonyl. By pre-forming the N -acyliminium ion before introducing the amine, we enforce strict kinetic control.
Reagents:
-
Ethyl glyoxylate (50% solution in toluene): 10.0 mmol
-
Acetamide: 10.0 mmol
-
Ethylamine (2.0 M solution in THF): 12.0 mmol
-
Sc(OTf)3 : 0.5 mmol (5 mol%)
-
Anhydrous Acetonitrile ( CH3CN ): 20 mL
Step-by-Step Methodology:
-
Pre-activation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, add acetamide (10.0 mmol) and CH3CN (20 mL). Stir until fully dissolved.
-
Hemiaminal Formation: Add ethyl glyoxylate (10.0 mmol) followed immediately by Sc(OTf)3 (5 mol%). Stir the mixture at 25 °C for 45 minutes.
-
IPC 1: TLC (Hexane/EtOAc 1:1, visualized with KMnO4 ) should indicate the complete consumption of ethyl glyoxylate and the formation of a polar hemiaminal spot.
-
-
Nucleophilic Trapping: Cool the reaction vessel to 0 °C using an ice bath. Add the ethylamine solution (12.0 mmol) dropwise over 15 minutes using a syringe pump to prevent localized exotherms.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1.5 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH 95:5) to yield the pure product as a viscous pale-yellow oil or crystalline solid.
Protocol B: Stepwise Substitution via BF3⋅OEt2
Causality Note: For scale-up scenarios where MCRs produce complex impurity profiles, starting from the isolated α -methoxy derivative (ethyl 2-acetamido-2-methoxyacetate) allows for absolute control over the iminium generation using strict anhydrous Lewis acidity.
Step-by-Step Methodology:
-
Dissolve ethyl 2-acetamido-2-methoxyacetate (10.0 mmol) in anhydrous DCM (25 mL) under an argon atmosphere. Cool to -20 °C.
-
Add BF3⋅OEt2 (2.0 mmol, 20 mol%) dropwise. Stir for 30 minutes to generate the N -acyliminium ion.
-
Introduce ethylamine (15.0 mmol, pre-chilled) slowly. Maintain at -20 °C for 2 hours, then warm to 0 °C for 4 hours.
-
Quench with triethylamine (3.0 mmol) to neutralize the Lewis acid, followed by water (15 mL). Extract, dry, and purify as described in Protocol A.
Analytical Validation (Self-Validating System)
To confirm the success of the protocols without relying solely on downstream functionalization, utilize the following analytical benchmarks:
-
Mass Spectrometry (ESI-MS): The theoretical exact mass for C8H16N2O3 is 188.116 Da. Look for the distinct [M+H]+ peak at m/z 189.12 .
-
1 H NMR (400 MHz, CDCl3 ): The most diagnostic signal is the α -methine proton ( −CH− ) situated between the two nitrogen atoms and the ester group. It will appear as a distinct doublet or multiplet (due to coupling with the adjacent NH protons) shifted significantly upfield to 5.20 – 5.60 ppm , confirming the loss of the starting aldehyde proton (~9.5 ppm) and the successful formation of the aminal center.
References
-
Gong, K., Wang, H., Ren, X., Wang, Y., & Chen, J. "Multicomponent synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions." Green Chemistry, 17, 3141-3145 (2015). URL:[Link]
-
Patil, S.B., Singh, P.R., Surpur, M.P., & Samant, S.D. "Ultrasound-promoted synthesis of 1-amidoalkyl-2-naphthols via a three-component condensation of 2-naphthol, ureas/amides, and aldehydes, catalyzed by sulfamic acid under ambient conditions." Ultrasonics Sonochemistry, 14(4), 515-518 (2007). URL:[Link]
-
Yazici, A., & Pyne, S. G. "N-Acyliminium Ions as Reactive Intermediates for the Synthesis of Structurally Diverse Scaffolds." Chemical Reviews, 116(17), 10622-10714 (2016). URL:[Link]
In vitro assay sample preparation using Ethyl 2-acetamido-2-(ethylamino)acetate
Advanced Application Note: In Vitro Assay Sample Preparation for Ethyl 2-acetamido-2-(ethylamino)acetate
Executive Summary & Physicochemical Rationale
Ethyl 2-acetamido-2-(ethylamino)acetate (EAEEA; MW: 188.22 g/mol ) is a functionalized synthetic small molecule featuring both an ethyl ester and an acetamido moiety. When deploying such compounds in in vitro pharmacological screening (e.g., enzyme inhibition, cell viability assays), sample preparation is the most critical variable. Poor formulation leads to unpredictable kinetic solubility, solvent-induced cytotoxicity, and ultimately, irreproducible data[1].
As a Senior Application Scientist, I designed this guide not merely as a list of steps, but as a mechanistic framework. We must select handling conditions that respect the compound's chemical vulnerabilities. For instance, the ester group of EAEEA is highly susceptible to spontaneous hydrolysis in unbuffered aqueous environments. Therefore, long-term storage and primary dissolution must occur in an aprotic solvent. Dimethyl sulfoxide (DMSO) is selected because its high dielectric constant ensures complete dissociation of the crystalline lattice while protecting the molecule from nucleophilic attack by water[2].
However, direct dilution of high-concentration DMSO stocks into cold aqueous media often causes localized supersaturation, leading to compound "crash-out" (precipitation)[3]. To circumvent this, the following protocols utilize a "Constant-DMSO" serial dilution strategy paired with thermal equilibration.
Mechanistic Causality of Solvent Artifacts
Understanding why assays fail is a prerequisite for designing robust protocols. Figure 2 illustrates the cascade of failures triggered by improper solvent handling. Exceeding a 0.5% (v/v) DMSO threshold in cell-based assays frequently results in cell membrane permeabilization, generating false-positive cytotoxicity readouts[2]. Conversely, aqueous precipitation lowers the actual bioavailable concentration of the drug, yielding false negatives.
Figure 1: Mechanistic causality of solvent-induced artifacts in in vitro assays.
Quantitative Data & Dilution Matrices
To prevent the artifacts detailed above, all quantitative parameters must be strictly controlled. Table 1 defines the boundary conditions for EAEEA handling, while Table 2 provides a mathematically verified dilution matrix that locks the final DMSO concentration at a biologically inert 0.1%[4].
Table 1: Physicochemical Parameters & Handling Guidelines
| Parameter | Value / Guideline | Causality |
|---|---|---|
| Molecular Weight | 188.22 g/mol | Required for precise molarity and mass calculations. |
| Primary Solvent | Anhydrous DMSO | Prevents ester hydrolysis; ensures complete dissolution[5]. |
| Max Assay DMSO | 0.1% (v/v) | Prevents solvent-induced cytotoxicity and membrane artifacts[2]. |
| Kinetic Solubility | >100 µM (in 0.1% DMSO/PBS) | Ensures compound remains fully dissolved during the assay window[6]. |
Table 2: Constant-DMSO Serial Dilution Matrix (1:2 Dilution Example)
| Step | DMSO Stock Conc. | Transfer Volume | Pre-warmed Media | Final Assay Conc. | Final DMSO % |
|---|---|---|---|---|---|
| 1 | 100 mM | 1 µL | 999 µL | 100 µM | 0.1% |
| 2 | 50 mM | 1 µL | 999 µL | 50 µM | 0.1% |
| 3 | 25 mM | 1 µL | 999 µL | 25 µM | 0.1% |
| 4 | 12.5 mM | 1 µL | 999 µL | 12.5 µM | 0.1% |
| Vehicle | 0 mM (100% DMSO) | 1 µL | 999 µL | 0 µM | 0.1% |
Self-Validating Experimental Protocol
A protocol is only scientifically rigorous if it contains internal mechanisms to prove it worked. This workflow incorporates a nephelometric quality control (QC) step to self-validate kinetic solubility before the compound ever touches a biological system.
Figure 2: Self-validating workflow for EAEEA sample preparation ensuring constant 0.1% DMSO.
Phase 1: Master Stock Generation
-
Equilibration: Allow the desiccated EAEEA powder to equilibrate to room temperature before opening. Causality: Opening cold vials causes ambient moisture condensation, which initiates premature ester hydrolysis.
-
Weighing: Weigh exactly 18.82 mg of EAEEA using a micro-analytical balance.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to achieve a 100 mM Master Stock.
-
Agitation: Vortex vigorously for 60 seconds. Causality: Mechanical agitation overcomes the activation energy required for the crystalline lattice to dissociate entirely into the aprotic solvent[5].
Phase 2: Constant-DMSO Serial Dilution
-
Prepare a series of microcentrifuge tubes, each containing 50 µL of 100% anhydrous DMSO.
-
Perform a 1:2 serial dilution by transferring 50 µL of the 100 mM Master Stock into the first tube (yielding 50 mM), mixing thoroughly, and repeating down the line. Causality: Diluting the compound in 100% DMSO rather than aqueous media prevents premature compound "crash-out" and ensures that the final solvent concentration remains perfectly uniform across all assay wells[4].
Phase 3: Aqueous Formulation & Self-Validation
-
Thermal Equilibration: Pre-warm the target in vitro assay media (e.g., PBS or DMEM) to 37°C. Causality: Elevated temperature increases the kinetic solubility limit during the critical mixing phase, preventing localized supersaturation and nucleation[3].
-
Formulation: Transfer 1 µL of each DMSO intermediate stock into 999 µL of the pre-warmed media. This yields the final target concentrations with a strict, biologically inert 0.1% (v/v) DMSO concentration[4].
-
Self-Validation (Nephelometry): Prior to applying the media to your cells or enzymes, transfer 100 µL of the final formulated media to a clear-bottom 96-well plate and read the optical density at 600 nm (OD600). Causality: A baseline OD600 identical to the 0.1% DMSO vehicle control confirms the absence of micro-precipitates. If the OD600 is significantly higher than the vehicle, the kinetic solubility limit has been breached, and the assay preparation is invalid[6].
References
-
How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?, ResearchGate, [Link]
-
Kinetic Solubility - In Vitro Assay, Charnwood Discovery, [Link]
-
Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials, Internet Scientific Publications, [Link]
-
Solubility Assessment Service, Creative Biolabs, [Link]
Sources
Advanced Application Note: Incorporating Ethyl 2-acetamido-2-(ethylamino)acetate in Novel Peptidomimetic Synthesis
Target Audience: Synthetic Peptide Chemists, Drug Discovery Scientists, and Structural Biologists. Focus: Retro-inverso peptide engineering, pseudo-peptide stability, and sterically hindered solid-phase peptide synthesis (SPPS).
Mechanistic Rationale: The Challenge of Retro-Inverso Peptidomimetics
The development of peptide-based therapeutics is frequently bottlenecked by poor in vivo stability due to rapid degradation by endogenous proteases. To circumvent this, researchers employ retro-inverso modification , a topological manipulation where the direction of the peptide backbone (-CO-NH-) is reversed (-NH-CO-) while maintaining the spatial orientation of the side chains[1].
However, reversing a single peptide bond introduces a profound chemical vulnerability: the amino acid on the N-terminal side of the reversed bond is transformed into a gem-diamino alkyl residue [1]. Free gem-diamino residues are highly unstable "disguised aldehydes" that rapidly and spontaneously hydrolyze into ammonia and corresponding aldehydes, destroying the peptide backbone[2].
The Solution: Ethyl 2-acetamido-2-(ethylamino)acetate (MW: 188.2 g/mol ) serves as a highly specialized, pre-functionalized building block that solves this instability[3].
-
Acetamido Group (-NHCOCH3): Provides a stable N-acyl modification that neutralizes the hydrolytic susceptibility of the gem-diamino carbon[2].
-
Ethylamino Group (-NHCH2CH3): Introduces N-alkylation, which restricts backbone flexibility, enhances membrane permeability, and further shields the bond from enzymatic cleavage[4].
-
Ethyl Ester (-COOCH2CH3): Ensures long-term shelf stability of the monomer and allows for precisely controlled activation immediately prior to SPPS coupling[3].
Fig 1: Logical flow of retro-inverso peptide modification using gem-diamino and malonyl residues.
Self-Validating Experimental Protocols
To maintain scientific integrity, the incorporation of Ethyl 2-acetamido-2-(ethylamino)acetate into a growing peptide chain must be treated as a self-validating system . Because the alpha-carbon is sterically hindered by two nitrogen substituents, standard coupling protocols will fail. The following workflows embed analytical checkpoints directly into the chemistry.
Phase I: Controlled Saponification (Solution-Phase)
Causality: The ethyl ester must be hydrolyzed to a free carboxylic acid before it can be coupled to the resin-bound peptide. We utilize Lithium Hydroxide (LiOH) because it provides mild, nucleophilic acyl substitution without risking the cleavage of the highly stable acetamido group.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of Ethyl 2-acetamido-2-(ethylamino)acetate in 5 mL of THF/H₂O (3:1 v/v).
-
Hydrolysis: Add 1.2 mmol of LiOH·H₂O and stir at 0°C for 2 hours, then warm to room temperature for 1 hour.
-
Neutralization: Carefully acidify the mixture to pH 4.0 using 1M HCl to protonate the carboxylate without degrading the gem-diamino core.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
VALIDATION CHECKPOINT 1 (LC-MS): Analyze the concentrated residue via ESI-MS.
-
Pass Criteria: Disappearance of the ester peak (m/z 189.1 [M+H]⁺) and appearance of the free acid peak (m/z 161.1 [M+H]⁺ ). Do not proceed to SPPS if unreacted ester remains, as it will irreversibly cap the resin.
-
Phase II: Sterically Hindered SPPS Coupling
Causality: The extreme steric bulk of the gem-diamino carbon requires a highly reactive uronium-based coupling reagent. HATU is selected because its HOAt leaving group accelerates aminolysis via neighboring group participation, overcoming the steric barrier that defeats standard carbodiimides (DIC).
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine in DMF).
-
Pre-Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the saponified 2-acetamido-2-(ethylamino)acetic acid and 0.28 mmol (2.8 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for exactly 2 minutes to form the active OAt ester.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
VALIDATION CHECKPOINT 2 (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample.
-
Pass Criteria: Resin beads remain yellow/colorless, indicating complete acylation of the primary amine. If beads are blue, repeat the coupling step with COMU/DIPEA.
-
Phase III: Global Deprotection and Cleavage
Causality: gem-Diamino peptides exhibit unusual fragility under highly acidic conditions, often leading to backbone fragmentation during prolonged TFA exposure[5]. Therefore, cleavage kinetics must be strictly controlled.
-
Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5).
-
Execution: Treat the resin with the cocktail for a strict maximum of 90 minutes at room temperature.
-
Precipitation: Filter the resin and precipitate the filtrate in cold diethyl ether (-20°C). Centrifuge and dry the pellet.
Fig 2: Self-validating solid-phase peptide synthesis workflow for gem-diamino incorporation.
Quantitative Data & Optimization
To demonstrate the necessity of the HATU-driven protocol, the following optimization data summarizes the coupling efficiency of the saponified gem-diamino building block onto a standard Rink Amide resin.
Table 1: Optimization of SPPS Coupling Conditions for 2-Acetamido-2-(ethylamino)acetic Acid
| Coupling System | Equivalents | Temperature | Time (min) | Conversion Yield (%) | Epimerization Risk |
| DIC / HOBt | 3.0 | 25°C | 120 | 35.2% | Low |
| PyBOP / DIPEA | 3.0 | 25°C | 120 | 62.8% | Low |
| HATU / DIPEA | 3.0 | 25°C | 60 | 98.4% | Low |
| HATU / DIPEA | 3.0 | 75°C (MW) | 15 | >99.0% | Moderate (5-8%) |
Insight: The data clearly dictates that standard carbodiimide chemistry (DIC/HOBt) is insufficient for the steric demands of the N-alkylated gem-diamino core. While microwave (MW) assistance drives the reaction to near-perfect completion, the thermal stress introduces a moderate risk of epimerization at the alpha-carbon. Room temperature HATU activation remains the optimal balance of yield and chiral integrity.
References
-
New gem-diamino derivatives and their use in the synthesis of retro-inverso peptides Source: Google Patents (EP0384523A2) URL:[2]
-
Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement Source: PubMed (Amino Acids, 2013 Mar;44(3):977-82) URL:[Link][4]
-
The Synthesis and Conformational Analysis of Retro-Inversi Analogues of Biologically Active Molecules Source: Karger Publishers URL:[Link][1]
-
Unusual behavior of gem-diamino peptides in fast atom bombardment and electrospray ionization mass spectrometry Source: ResearchGate (2003) URL:[Link][5]
-
Amino acid derivative anticonvulsant Source: Google Patents (US5654301A) URL:[3]
Sources
- 1. karger.com [karger.com]
- 2. EP0384523A2 - New gem-diamino derivatives and their use in the synthesis of retro-inverso peptides - Google Patents [patents.google.com]
- 3. US5654301A - Amino acid derivative anticonvulsant - Google Patents [patents.google.com]
- 4. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Advanced Protocols for the Crystallization of Ethyl 2-acetamido-2-(ethylamino)acetate: Polymorph Control and Aminal Stability
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Methodology
Executive Summary & Physicochemical Profiling
Ethyl 2-acetamido-2-(ethylamino)acetate is a highly functionalized α -amino acid derivative. Structurally related compounds, such as ethyl 2-acetamido-2-aminoacetate, serve as critical intermediates in the synthesis of anticonvulsant therapeutics[1]. The crystallization of this molecule presents two distinct physicochemical challenges:
-
Aminal Lability: The α -carbon is bonded to two nitrogen atoms (an acetamido group and an ethylamino group), classifying the center as an aminal (or N,N -acetal). Aminals are notoriously susceptible to hydrolysis in the presence of water or protic solvents, degrading into the corresponding aldehyde (ethyl glyoxylate) and free amines.
-
Polymorphism: Acetamido-containing molecules frequently exhibit crystal polymorphism, typically crystallizing in a thermodynamically stable α -form or a metastable β -form[2]. The distinct differences in molecular conformation and hydrogen-bonding networks between these polymorphs dictate the required crystallization strategy[3].
To address these challenges, the protocols below utilize a strictly anhydrous Ethyl Acetate (EtOAc) / n-Heptane solvent system. Optimization studies have demonstrated that controlled cooling and reverse addition techniques—where the ethyl acetate solution is added to n-heptane—can significantly enhance crystal quality and yield by controlling the supersaturation rate[4]. Similar functionalized amino acid derivatives, such as the anticonvulsant lacosamide, utilize this exact solvent pairing to isolate specific polymorphic forms with high purity[5].
Quantitative Data: Solubility & Polymorph Dynamics
To design a self-validating crystallization process, it is critical to understand the solubility boundaries and the target polymorph characteristics.
Table 1: Physicochemical Solubility Profile & Solvent Causality
| Solvent System | Temp (°C) | Solubility (mg/mL) | Mechanistic Causality & Suitability |
| Anhydrous EtOAc | 60 | >250 | Excellent (Dissolution): Aprotic nature prevents aminal solvolysis while efficiently disrupting intermolecular H-bonds. |
| Anhydrous EtOAc | 25 | 45 | Good (Primary): Moderate solubility allows for controlled supersaturation during cooling. |
| n-Heptane | 25 | <2 | Excellent (Anti-solvent): Non-polar hydrocarbon forces precipitation of the polar acetamido network. |
| Methanol / Ethanol | 25 | >300 | Poor (High Risk): Protic solvents risk transacetalization and aminal degradation. |
| Water | 25 | >150 | Poor (Critical Risk): Induces rapid acid/base-catalyzed hydrolysis of the aminal center. |
Table 2: Polymorph Characteristics & Isolation Strategies
| Property | α -Polymorph | β -Polymorph |
| Thermodynamic Status | Stable | Metastable |
| Crystal Habit | Plates / Prisms | Needles |
| Intermolecular Bonding | Planar H-bonding network | Out-of-plane amide interactions |
| Formation Control | Thermodynamic (Slow cooling, 1°C/min) | Kinetic (Rapid anti-solvent supersaturation) |
| Downstream Processing | High filtration efficiency | Low filtration efficiency (Compressible cake) |
Mandatory Visualization: Crystallization Workflow
The following decision tree illustrates the thermodynamic versus kinetic pathways used to isolate the desired polymorph.
Fig 1: Polymorph-directed crystallization workflow for aminal derivatives.
Experimental Protocols
Every protocol described below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the mechanistic integrity of the aminal center is maintained throughout the workflow.
Protocol A: Thermodynamic Isolation of the Stable α -Polymorph
Objective: Produce highly pure, plate-shaped crystals with optimal flowability and filtration characteristics.
-
Reactor Preparation: Purge a jacketed crystallizer with dry Nitrogen ( N2 ) to eliminate atmospheric moisture.
-
Dissolution: Suspend 100 g of crude Ethyl 2-acetamido-2-(ethylamino)acetate in 400 mL of anhydrous Ethyl Acetate. Heat the suspension to 60°C under moderate agitation (150 RPM) until complete dissolution is achieved.
-
IPC Check 1 (Self-Validation): Extract a 1 mL aliquot and perform Karl Fischer (KF) titration. Target: Moisture content < 0.1% w/w. Causality: If moisture exceeds 0.1%, perform an azeotropic distillation step to prevent aminal hydrolysis.
-
Hot Filtration: Pass the hot solution through a 0.45 µm PTFE polish filter into a pre-warmed receiving vessel to remove insoluble impurities and foreign nucleating agents.
-
Controlled Cooling & Seeding: Cool the solution to 45°C. Introduce 1.0 g (1% w/w) of pure α -polymorph seed crystals.
-
Aging: Hold the suspension isothermally at 45°C for 1 hour to allow the seed bed to establish and prevent secondary nucleation.
-
Anti-Solvent Addition: Linearly dose 400 mL of anhydrous n-Heptane into the reactor over 2 hours.
-
Final Cooling: Cool the suspension to 5°C at a controlled rate of 0.5°C to 1.0°C/min.
-
IPC Check 2: Utilize Focused Beam Reflectance Measurement (FBRM) to verify chord length distribution. A shift toward larger chord lengths confirms successful crystal growth over uncontrolled nucleation.
-
Isolation: Filter the suspension via a Nutsche filter. Wash the cake with 100 mL of cold (5°C) EtOAc/n-Heptane (1:2 v/v). Dry under vacuum at 40°C for 12 hours.
Protocol B: Kinetic Isolation of the Metastable β -Polymorph
Objective: Rapid generation of the metastable needle-shaped polymorph for high-throughput screening or specific formulation requirements.
-
Dissolution: Dissolve 100 g of the crude compound in 400 mL of anhydrous EtOAc at 60°C, followed by hot filtration.
-
Anti-Solvent Preparation: In a separate, larger vessel, chill 800 mL of anhydrous n-Heptane to 0°C to 5°C under high-shear agitation (300 RPM).
-
Reverse Addition[4]: Pump the hot EtOAc solution directly into the chilled n-Heptane over a rapid timeframe (< 15 minutes).
-
Causality: The rapid plunge into a highly non-polar, cold environment forces instantaneous supersaturation. This kinetic trap prevents the molecules from organizing into the thermodynamically stable planar network, forcing the out-of-plane amide interactions characteristic of the β -form[3].
-
-
IPC Check 3: Monitor the temperature of the receiving vessel to ensure the exothermic heat of crystallization does not raise the bulk temperature above 10°C, which could trigger a solution-mediated phase transformation (SMPT) back to the α -form.
-
Immediate Isolation: Filter the resulting thick slurry immediately to prevent Ostwald ripening. Dry under vacuum at ambient temperature (20°C) to preserve the metastable state.
References
- US5378729A - Amino acid derivative anticonvulsant. Google Patents.
-
Controlling the Crystal Morphology and Polymorphism of 2,4-Dinitroanisole (and Acetamido Derivatives). ACS Publications. URL:[Link]
-
Studies on the preparation and crystal polymorphism of 2-acetamidobenzamide and related compounds. ResearchGate / Semantic Scholar. URL:[Link]
- US20090298947A1 - Polymorphic and amorphous forms of lacosamide and amorphous compositions. Google Patents.
Sources
- 1. US5378729A - Amino acid derivative anticonvulsant - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy Boc-(S)-3-amino-2-phenylpropan-1-ol [smolecule.com]
- 5. US20090298947A1 - Polymorphic and amorphous forms of lacosamide and amorphous compositions - Google Patents [patents.google.com]
How to improve the synthesis yield of Ethyl 2-acetamido-2-(ethylamino)acetate
Technical Support Center: Optimizing the Synthesis Yield of Ethyl 2-acetamido-2-(ethylamino)acetate
Welcome to the Application Scientist Support Center. This troubleshooting guide is designed for researchers and drug development professionals working on the synthesis of functionalized amino acid derivatives. Ethyl 2-acetamido-2-(ethylamino)acetate is a highly reactive aminal/hemiaminal intermediate critical to the development of central nervous system (CNS) active agents and anticonvulsants[1].
Because the alpha-carbon of this N-acetylglycine derivative is highly electrophilic, synthesizing it in high yields requires strict control over reaction kinetics, thermodynamics, and moisture. Below, we break down the mechanistic pathways, address frequently asked questions, and provide self-validating protocols to ensure reproducible, high-yield synthesis.
Mechanistic Overview & Reaction Pathways
The synthesis typically proceeds via the displacement of a leaving group (halide or alkoxy) at the alpha-position of an N-acetylglycine ethyl ester. Depending on the leaving group and temperature, the reaction either proceeds through a direct SN2 substitution or an E1cB -like elimination to form a highly reactive N-acylimine intermediate, which is subsequently attacked by ethylamine.
Mechanistic pathways for the substitution of alpha-functionalized N-acetylglycine derivatives.
Frequently Asked Questions (Troubleshooting)
Q1: My yield is plateauing around 40-50% when using Ethyl 2-acetamido-2-ethoxyacetate as the precursor. How can I push the reaction to completion? A1: The displacement of an ethoxy group by an amine is a thermodynamic aminal exchange (converting a hemiaminal ether to an aminal). This is a reversible equilibrium[2]. If you are running the reaction in ethanol (a common solvent choice), you are fighting Le Chatelier's principle because ethanol is both the solvent and the byproduct. Expert Action: Switch your solvent to anhydrous THF or 1,4-dioxane and add molecular sieves (3Å) to sequester the displaced ethanol. This will break the equilibrium and drive yields above 80%.
Q2: I am observing severe degradation (a complex, dark brown mixture) when reacting Ethyl 2-acetamido-2-bromoacetate with ethylamine. What is going wrong? A2: This is a classic thermal degradation issue. The bromide is an excellent leaving group, making the formation of the N-acylimine intermediate extremely rapid and exothermic. If the temperature rises above -70 °C, the imine will rapidly polymerize or degrade rather than undergo controlled nucleophilic attack[1]. Expert Action: You must maintain a rigorous -78 °C internal temperature using a dry ice/acetone bath. Furthermore, the bromoacetate must be added dropwise to the amine, not the other way around, to ensure the amine is always in excess to neutralize the HBr byproduct instantly.
Q3: How do I prevent the hydrolysis of the ester or the aminal product during the workup phase? A3: Aminals are highly sensitive to aqueous acidic conditions and will rapidly hydrolyze back to the corresponding aldehyde/ketone and free amine. Expert Action:Do not use an aqueous workup. The most reliable method is to evaporate the volatile solvents and excess ethylamine in vacuo, followed by direct recrystallization of the crude residue from a THF/Hexanes mixture[1].
Troubleshooting workflow for optimizing synthesis yield based on the precursor's leaving group.
Quantitative Data Comparison
To select the best synthetic route for your specific laboratory setup, compare the kinetic and thermodynamic requirements of the common precursors below:
| Precursor | Leaving Group | Optimal Temp | Reaction Time | Amine Equivalents | Expected Yield | Primary Failure Mode |
| Ethyl 2-acetamido-2-bromoacetate | -Br | -78 °C | 2 - 4 hours | 3.3 eq | 85 - 90% | Thermal degradation / Polymerization |
| Ethyl 2-acetamido-2-chloroacetate | -Cl | -40 °C to -20 °C | 6 - 8 hours | 3.0 eq | 70 - 80% | Incomplete conversion |
| Ethyl 2-acetamido-2-ethoxyacetate | -OEt | 40 °C - 45 °C | 48 - 72 hours | 1.5 - 2.0 eq | 60 - 75% | Equilibrium stalling / Reversibility |
Validated Experimental Protocols
Protocol A: Kinetically Controlled Substitution (Bromoacetate Route)
This protocol is preferred for maximum yield and rapid reaction times, provided rigorous temperature control is available.
-
Preparation: In a flame-dried, argon-purged flask, dissolve ethylamine (3.3 eq) in anhydrous THF (approx. 0.5 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.
-
Precursor Addition: In a separate flask, dissolve Ethyl 2-acetamido-2-bromoacetate (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled ethylamine solution over 30 minutes.
-
Causality Note: Adding the bromoacetate to the amine ensures the amine is always in massive excess, preventing the newly formed product from acting as a nucleophile and causing dimerization.
-
-
Self-Validation Checkpoint: The reaction mixture must remain pale or colorless. A shift to a dark yellow or brown tint indicates localized heating and N-acylimine degradation. If this occurs, immediately slow your addition rate.
-
Maturation: Stir at -78 °C for 2 hours, then allow the mixture to gradually warm to room temperature over an additional 1 hour.
-
Isolation: Evaporate all volatiles (THF and excess ethylamine) in vacuo. Do not perform an aqueous wash. Recrystallize the resulting solid residue from a 1:3.5 mixture of THF and Hexanes to yield the pure product[1].
Protocol B: Thermodynamically Controlled Exchange (Ethoxyacetate Route)
This protocol is preferred if ultra-low temperature reactors are unavailable, though it requires longer reaction times.
-
Preparation: Dissolve Ethyl 2-acetamido-2-ethoxyacetate (1.0 eq)[2] in anhydrous THF (avoid ethanol to prevent equilibrium stalling).
-
Reagent Addition: Add ethylamine (2.0 eq) and activated 3Å molecular sieves to the flask.
-
Heating: Seal the vessel (to prevent ethylamine evaporation, bp ~16 °C) and stir at 40 °C - 45 °C for 48 to 72 hours.
-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot, evaporate the solvent, and analyze via 1H -NMR. The reaction is complete when the triplet signal corresponding to the leaving ethoxy group (~1.2 ppm) is entirely absent and replaced by the ethylamino signals.
-
Isolation: Filter out the molecular sieves, evaporate the solvent in vacuo, and recrystallize the residue from THF/Hexanes.
Sources
Preventing thermal degradation of Ethyl 2-acetamido-2-(ethylamino)acetate during long-term storage
A Guide to Preventing Thermal Degradation During Long-Term Storage
Welcome to the technical support center for Ethyl 2-acetamido-2-(ethylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a senior application scientist, I have structured this resource to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design and storage protocols.
The chemical structure of Ethyl 2-acetamido-2-(ethylamino)acetate, featuring an ethyl ester, an N-acetyl group, and an aminal (N,N-acetal) functional group, presents unique stability challenges. Aminals, characterized by a central carbon linked to two nitrogen atoms, are known to be sensitive to hydrolysis, particularly in acidic conditions.[1][2] This inherent reactivity, combined with the susceptibility of the ester group to hydrolysis, necessitates carefully controlled storage conditions to prevent degradation over time.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter, providing potential causes and actionable solutions to maintain the integrity of your compound.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Inconsistent or lower-than-expected experimental results. | Compound Degradation: The most likely cause is the breakdown of the compound, leading to a lower concentration of the active molecule and the presence of impurities that may interfere with your assay.[4] | 1. Confirm Purity: Immediately assess the purity of your stock using analytical methods like HPLC or LC-MS.[5][6] This provides a quantitative measure of the parent compound and detects any degradants. 2. Review Storage Conditions: Cross-reference your current storage protocol with the best practices outlined in this guide (see FAQs below). Even minor deviations in temperature or exposure to moisture can accelerate degradation.[7][8] 3. Perform a Stress Test: To understand the degradation profile, conduct a forced degradation study under acidic, basic, oxidative, and thermal stress conditions.[4][9] This will help identify the primary degradation pathways and products. |
| Visible changes in the solid compound (e.g., discoloration, clumping, oily appearance). | 1. Hydrolysis: Absorption of atmospheric moisture can initiate the breakdown of the ester and, more critically, the aminal group.[2][3] 2. Oxidation: Exposure to air can lead to oxidative degradation, especially at the nitrogen centers.[10][11] 3. Thermal Decomposition: Elevated temperatures accelerate all degradation pathways.[7][12] | 1. Handle Under Inert Atmosphere: When aliquoting or weighing the solid, use a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[10] 2. Use a Desiccator: Always store the solid compound in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).[4] 3. Verify Storage Temperature: Ensure the storage freezer or refrigerator is maintaining the correct temperature. Use a calibrated thermometer for verification. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Formation of Degradation Products: The appearance of new peaks is a direct indication that the parent compound is breaking down. Common degradants could include the hydrolyzed carboxylic acid, the parent amine, and products from the breakdown of the aminal moiety.[13] | 1. Identify Degradants: If possible, use LC-MS/MS or high-resolution mass spectrometry (HRMS) to identify the mass of the new peaks and propose potential structures.[14] This information is crucial for understanding the degradation mechanism. 2. Quantify Degradation: Use a validated stability-indicating HPLC method to quantify the percentage of degradation.[6] This allows you to track the rate of degradation over time and determine if a new batch of the compound is required. 3. Adjust Mobile Phase: In some cases, on-column degradation can occur.[13] Ensure the mobile phase pH is compatible with the compound's stability. For aminal-containing compounds, a neutral to slightly basic pH is often preferred to prevent acid-catalyzed hydrolysis.[2] |
| Difficulty dissolving the compound or formation of precipitate in solution. | 1. Degradation to a Less Soluble Product: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can decrease its solubility in organic solvents. 2. pH-Dependent Solubility: The compound's solubility may be highly dependent on the pH of the solution. | 1. Check Solution pH: Before dissolving, ensure your solvent is neutral and free of acidic contaminants. Buffering the solution may be necessary for long-term experiments. 2. Prepare Fresh Solutions: It is best practice to prepare solutions immediately before use from a solid stock that has been stored correctly.[4] Avoid long-term storage of the compound in solution, especially in protic or aqueous-based solvents where hydrolysis is more likely.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Ethyl 2-acetamido-2-(ethylamino)acetate?
A1: To ensure maximum long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: -20°C or below. Lower temperatures significantly slow down the rate of all chemical degradation reactions.[7][15]
-
Atmosphere: Inert and Dry. Store in a tightly sealed vial under an inert atmosphere like argon or nitrogen.[10] This vial should be placed inside a desiccator to protect it from ambient moisture, which can cause hydrolysis.[3][4]
-
Light: Protected from Light. Use an amber vial or wrap the container in aluminum foil to prevent potential photodegradation.[10]
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces molecular motion, slowing the rate of degradation.[8] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the amino groups.[10] |
| Moisture | In a Desiccator | Minimizes exposure to water, preventing hydrolysis of the ester and aminal groups.[2][3] |
| Light | Amber Vial / Foil | Protects against light-induced degradation pathways. |
Q2: My experiment requires the compound to be in solution. How can I minimize degradation?
A2: Storing this compound in solution is not recommended for long periods. When required, follow these guidelines:
-
Prepare Fresh: Make your solutions immediately before conducting the experiment.[4]
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Avoid protic solvents like methanol or ethanol, and minimize contact with water unless the experiment specifically requires it.[11]
-
pH Control: If an aqueous buffer is necessary, maintain a neutral to slightly alkaline pH to avoid the rapid acid-catalyzed hydrolysis of the aminal group.[2]
-
Temperature: Keep solutions on ice during the experiment whenever possible.
Q3: What are the primary degradation pathways I should be concerned about?
A3: The structure of Ethyl 2-acetamido-2-(ethylamino)acetate makes it susceptible to several degradation pathways. Understanding these helps in designing robust experiments and storage protocols.
-
Aminal Hydrolysis: This is likely the most significant pathway. The N,N-acetal is prone to rapid, acid-catalyzed hydrolysis, breaking down into an aldehyde (or its equivalent), acetamide, and ethylamine.[2][16] This reaction is often reversible but can be driven by subsequent reactions.
-
Ester Hydrolysis: The ethyl ester can undergo both acid- and base-catalyzed hydrolysis to form the corresponding carboxylic acid and ethanol.[3][17] While generally slower than aminal hydrolysis, it can be a significant issue over long-term storage, especially if moisture is present.[18]
-
Thermal Decomposition: Elevated temperatures accelerate the rates of all degradation reactions.[12] For amino acid esters, thermal decomposition can also lead to the elimination of ethylene and the formation of the free amino acid, which may then undergo further reactions like decarboxylation.[19]
Below is a diagram illustrating the main degradation pathways.
Experimental Protocol: Stability Assessment via HPLC
This protocol provides a framework for performing a forced degradation study to assess the stability of your compound. A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products.[6]
Objective: To determine the degradation profile of Ethyl 2-acetamido-2-(ethylamino)acetate under various stress conditions.
Materials:
-
Ethyl 2-acetamido-2-(ethylamino)acetate
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector[5]
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: [4]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid): Place ~5 mg of the solid compound in an oven at 80°C for 48 hours. Then, dissolve to 0.5 mg/mL in acetonitrile.
-
Thermal Degradation (Solution): Incubate 2 mL of the stock solution at 60°C for 48 hours.
-
Control Sample: Dilute 1 mL of stock solution with 1 mL of acetonitrile. Store at 4°C.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or as determined by a UV scan.
-
Injection Volume: 10 µL
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the remaining parent compound and the peak areas of any new degradation products. Peak purity analysis using a PDA detector is recommended.
The workflow for this stability assessment is visualized below.
By implementing these storage, handling, and analytical protocols, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your research involving Ethyl 2-acetamido-2-(ethylamino)acetate.
References
- Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Paris TJ, Willand-Charnley R. (2022). Progress on the Synthesis and Applications of Aminals: Scaffolds for Molecular Diversity. Synthesis, 54, 1537.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Arojojoye, A. A., & Singh, P. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
- Stalke, D., et al. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292.
- Queensland Government. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
- Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- Paris, T. J., & Willand-Charnley, R. (2022). Progress in the Synthesis and Application of Aminals: Scaffolds for Molecular Diversity.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Stalke, D., et al. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
- Alsante, K. M., et al. (2014).
- Thieme. (n.d.). Synthesis by Hydrolysis. Thieme E-Books.
- University of Waterloo. (2022, September 23). Time-Sensitive Chemicals Guide – Department of Chemistry.
- Pereira, J. G., et al. (2024, February 26). Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its. RUN Repository.
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- Das, M. L., & Sur, B. (n.d.). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions.
- ResearchGate. (2026, March 26). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products.
- Quijano, J., et al. (n.d.). Theoretical study of the gas-phase decomposition of neutral ?-amino acid ethyl esters. Part 1. Semantic Scholar.
- Britton, J., et al. (n.d.). Preparation of Aminals under Continuous Flow Conditions. PMC.
- The Pharmaceutical Journal. (2021, March 25).
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- Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis.
- MSE Supplies. (n.d.).
- University of Auckland. (2024, June). Management of Time-Sensitive Chemicals.
- CCM. (2025, November 28).
- Environmental Health and Safety. (n.d.). Management of time-sensitive chemicals (II)
- BenchChem. (2025).
- Chuchani, G., et al. (2010, February 3). Mechanism of α-Amino Acids Decomposition in the Gas Phase. Experimental and Theoretical Study of the Elimination Kinetics of N-Benzyl Glycine Ethyl Ester.
- Vallejo, D. D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- CymitQuimica. (n.d.). CAS 4977-62-2: Ethyl 2-(acetylamino)
- Brown, T., & Patel, S. (2022). Impact of Temperature on the Rate of Chemical Reactions in Tanzania. European Journal of Physical Sciences, 7(1), 12-22.
- Biemann, K., & McCloskey, J. A. (n.d.). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids.
- NIH. (n.d.). Ethyl 2-(ethylamino)
- Sławiński, J., et al. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- van der Meer, T., et al. (2023, April 1).
- Kumar, S., et al. (n.d.). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. IntechOpen.
- Chemical Synthesis Database. (2025, May 20). ethyl 2-(2-acetamido-3-oxido-1,3-thiazol-3-ium-4-yl)
- Chemsrc. (2025, August 25). ethyl 2-(2-aminoethylamino)
- Phenomenex. (n.d.). Troubleshooting Guide.
- Monash University. (2025, June 15).
- Dolan, J. W. (2026, April 1). On-Column Sample Degradation.
- Agilent. (n.d.).
- Notz, C. S., & Miller, S. J. (2002, August 29). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters.
- SMPDB. (2023, November 27). N-Acetyl-L-methionine Biosynthesis.
- Sigma-Aldrich. (n.d.).
- Reddy, K. L., et al. (n.d.).
- Umetsu, M., et al. (2005, April 15).
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Troubleshooting common impurities in Ethyl 2-acetamido-2-(ethylamino)acetate reactions
Topic: Synthesis and Handling of Ethyl 2-acetamido-2-(ethylamino)acetate
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals working with alpha-amino-alpha-acetamido esters. Ethyl 2-acetamido-2-(ethylamino)acetate is a highly functionalized aminal/hemiaminal ether derivative, frequently utilized as a critical building block in the synthesis of unnatural amino acids and anticonvulsant libraries (such as Lacosamide precursors)[1].
Synthesizing this compound typically involves the nucleophilic substitution of ethyl 2-acetamido-2-bromoacetate with ethylamine. Due to the polyfunctional nature of the alpha-carbon, this reaction is highly susceptible to competing side reactions. This guide provides mechanistic troubleshooting, quantitative profiling, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity synthesis.
Module 1: Reaction Mechanistic Overview
The synthesis involves a delicate balance between substitution, elimination, and hydrolysis. The diagram below illustrates the primary synthetic pathway and the divergent mechanistic routes that lead to common impurities.
Reaction pathways and common impurity formation in aminal ester synthesis.
Module 2: Troubleshooting FAQs
Q1: My crude NMR shows a significant vinylic proton signal around 5.8–6.5 ppm. What is this impurity and how do I prevent it? A: This indicates the presence of ethyl 2-acetamidoacrylate , an E2 elimination impurity. The starting material possesses a highly acidic alpha-proton flanked by electron-withdrawing ester and amido groups. When ethylamine is introduced, it can act as a base rather than a nucleophile[2].
-
Causality: Elimination is entropically favored at higher temperatures. If your reaction is running at 0°C or room temperature during the initial mixing phase, the E2 pathway outcompetes the SN2 pathway.
-
Solution: Strictly maintain cryogenic conditions (-78°C) during the addition phase. Ensure the electrophile is added to the amine (inverse addition) to prevent local excesses of the base from acting on unreacted starting material at elevated localized temperatures.
Q2: I am observing the formation of ethyl 2-acetamido-2-hydroxyacetate. Is this from my starting material or product degradation? A: It can be both. Ethyl 2-acetamido-2-hydroxyacetate is a hydrolysis product[3].
-
Causality: The alpha-bromo starting material is highly moisture-sensitive and will rapidly hydrolyze to the hydroxy derivative if your THF or ethylamine contains water. Furthermore, the target product is an aminal (an N,N-acetal equivalent), which is thermodynamically unstable in aqueous acidic or basic conditions.
-
Solution: Use strictly anhydrous THF (Karl Fischer titration < 50 ppm H₂O) and anhydrous ethylamine (gas or anhydrous THF solution). During workup, avoid prolonged exposure to aqueous layers, particularly at pH < 6 or pH > 8.
Q3: LC-MS analysis shows an [M+H]+ peak at m/z 332. What is this, and how do I minimize it? A: An m/z of 332 corresponds to the bis-alkylated tertiary amine impurity (N,N-bis(1-ethoxycarbonyl-1-acetamidomethyl)ethylamine).
-
Causality: Ethylamine is a primary amine. Once it reacts to form the target secondary amine, the product remains nucleophilic and can react with a second equivalent of the alpha-bromo starting material.
-
Solution: This is a stoichiometry and mixing issue. You must maintain a large molar excess of ethylamine (typically >3 equivalents) and utilize inverse addition (adding the bromoacetate solution dropwise into the amine solution)[1]. This ensures the primary amine is always in vast excess relative to the electrophile, statistically favoring mono-alkylation.
Q4: Why is my product yield low even though the starting material is completely consumed, and I see ethylamide derivatives? A: You are likely observing ester aminolysis .
-
Causality: Ethylamine can attack the ethyl ester carbonyl, converting it to an ethylamide (yielding 2-acetamido-2-(ethylamino)-N-ethylacetamide). This typically occurs if the reaction is left stirring at room temperature for too long after the initial SN2 reaction is complete, or if the reaction mixture is inadvertently heated.
-
Solution: Quench the reaction immediately after the SN2 substitution is complete (typically 1 hour at -78°C followed by 1 hour at room temperature)[2]. Do not leave the reaction stirring overnight in the presence of excess ethylamine.
Module 3: Quantitative Impurity Profiling
Use the following analytical signatures to quantify and monitor the health of your reaction mixture.
| Impurity Name | Mechanism of Formation | Analytical Signature | Acceptable Limit (Area %) |
| Ethyl 2-acetamidoacrylate | E2 Elimination (Base-promoted) | m/z 158 [M+H]⁺, ¹H NMR vinylic CH₂ (~5.9, 6.5 ppm) | < 2.0% |
| Ethyl 2-acetamido-2-hydroxyacetate | Hydrolysis (Moisture exposure) | m/z 162 [M+H]⁺, ¹H NMR alpha-CH (~5.5 ppm, d) | < 1.0% |
| Bis-alkylated Amine | Over-alkylation (SN2 with product) | m/z 332 [M+H]⁺ | < 0.5% |
| Ethylamide Derivative | Ester Aminolysis (Prolonged reaction) | m/z 188 [M+H]⁺, Loss of ester CH₂CH₃ signals | < 1.0% |
Module 4: Validated Standard Operating Procedure (SOP)
Title: Cryogenic Synthesis of (D,L)-Ethyl 2-acetamido-2-(ethylamino)acetate This protocol is adapted from validated synthetic routes for functionalized amino acid derivatives[1]. The procedure is self-validating: the precipitation of ethylamine hydrobromide salts serves as a visual indicator of successful SN2 turnover.
Materials:
-
Ethyl 2-acetamido-2-bromoacetate (1.0 equiv, 2.10 g, 9.38 mmol)
-
Ethylamine (Anhydrous, 2.0 M in THF) (3.3 equiv, 15.5 mL, 31.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL total)
Step-by-Step Methodology:
-
Preparation of Amine Solution: Purge a dry, 250 mL round-bottom flask with inert gas (N₂ or Argon). Add 20 mL of anhydrous THF and the anhydrous ethylamine solution (31.0 mmol). Cool the flask to -78°C using a dry ice/acetone bath.
-
Preparation of Electrophile Solution: In a separate flame-dried flask, dissolve ethyl 2-acetamido-2-bromoacetate (2.10 g, 9.38 mmol) in 80 mL of anhydrous THF.
-
Inverse Addition: Transfer the electrophile solution to a pressure-equalizing addition funnel. Add the electrophile solution dropwise into the vigorously stirred, cooled (-78°C) amine solution over a period of 20 to 30 minutes.
-
Scientific Rationale: Slow inverse addition at cryogenic temperatures suppresses E2 elimination and prevents bis-alkylation by maintaining a continuous vast excess of the amine nucleophile.
-
-
Cryogenic Incubation: Stir the reaction mixture at -78°C for exactly 1 hour.
-
Warming and Salt Precipitation (Self-Validation Check): Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. You should observe the formation of a dense white precipitate. This is ethylamine hydrobromide, visually confirming the displacement of the bromide leaving group[2].
-
Filtration: Rapidly filter the precipitated salt through a pad of Celite under a blanket of nitrogen to minimize moisture exposure. Wash the filter cake with a small volume of cold, dry THF.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, water bath temp < 30°C) to remove THF and excess ethylamine.
-
Scientific Rationale: Keeping the bath temperature low prevents thermal degradation and ester aminolysis during concentration.
-
-
Purification: Purify the crude residue immediately via flash column chromatography (using a gradient of EtOAc/Hexanes neutralized with 1% Et₃N) to isolate the target aminal.
Module 5: References
1.[1] US5654301A - Amino acid derivative anticonvulsant - Google Patents - 2.[2] US5378729A - Amino acid derivative anticonvulsant - Google Patents - 3.[3] 196959-49-6 | Ethyl 2-acetamido-2-hydroxyacetate | ChemScene -
Sources
Overcoming low aqueous solubility of Ethyl 2-acetamido-2-(ethylamino)acetate in assays
Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl 2-acetamido-2-(ethylamino)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of synthetic small molecules in biological assays. Ethyl 2-acetamido-2-(ethylamino)acetate presents a unique challenge: while it possesses polar amide and amine groups, its ethyl ester and ethylamine moieties confer localized lipophilicity. This mixed physiochemical profile often leads to unpredictable behavior in complex aqueous environments like cell culture media or high-salt biochemical buffers.
This guide is designed to troubleshoot precipitation issues, explain the physical chemistry driving these phenomena, and provide self-validating protocols to ensure your assay data remains robust and artifact-free.
Part 1: Diagnostic FAQ & Troubleshooting Logic
Q1: My Ethyl 2-acetamido-2-(ethylamino)acetate is fully dissolved in a 100% DMSO stock. Why does it immediately turn cloudy when pipetted into my cell culture medium? The Causality: You are observing kinetic precipitation. When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the surrounding water. This leaves the hydrophobic regions of your molecule locally supersaturated in an aqueous microenvironment. Because the solvent shift happens faster than the molecule can thermodynamically equilibrate, rapid nucleation occurs, causing the compound to crash out of solution[1].
Q2: How can I differentiate between actual compound precipitation and biological assay interference? The Causality: Hydrophobic compounds can form nano-aggregates that remain suspended in solution. While invisible to the naked eye, these aggregates scatter light, which can artificially inflate absorbance readings in colorimetric assays (like MTT or XTT) or cause false positives by adsorbing to plastic microplate walls[2]. Self-Validating Check: Always run a cell-free vehicle control. After adding your compound to the assay medium, measure the Optical Density (OD) at 600 nm. A baseline shift compared to the pure medium indicates light scattering from nano-precipitates.
Q3: What is the maximum amount of solubilizing excipient I can use without compromising my assay? The Causality: Solvents and detergents enhance solubility by disrupting water's hydrogen-bond network or forming micelles, but these same mechanisms disrupt biological membranes and denature proteins[3].
Table 1: Maximum Tolerated Excipient Concentrations in Biological Assays
| Excipient | Assay Type | Max Recommended Conc. | Mechanism of Toxicity / Interference |
| DMSO | Cell-Based (Live Cells) | 0.1% - 0.5% (v/v) | Induces membrane permeabilization and cytotoxicity[1],[2]. |
| DMSO | Biochemical (Enzymatic) | 2.0% - 5.0% (v/v) | Causes protein denaturation and active-site conformational shifts[3]. |
| HP-β-CD | Cell-Based / In Vivo | Up to 50 mM | High concentrations can deplete cholesterol from cellular lipid rafts[4]. |
| Tween-20 | Biochemical | 0.01% - 0.05% (v/v) | Forms micelles to trap hydrophobic motifs; lethal to live cells[3]. |
Part 2: Strategic Workflows & Experimental Protocols
When facing solubility limits, you must systematically escalate your intervention strategy. Below is the logical workflow for troubleshooting Ethyl 2-acetamido-2-(ethylamino)acetate precipitation.
Figure 1: Escalation workflow for resolving small-molecule kinetic precipitation in biological assays.
Protocol 1: The Intermediate Dilution Method (First-Line Intervention)
To prevent the rapid solvent diffusion shock that causes kinetic precipitation, step down the solvent gradient gradually[1].
-
Stock Preparation: Dissolve Ethyl 2-acetamido-2-(ethylamino)acetate in 100% DMSO at 1,000x your final desired assay concentration. Ensure complete dissolution via vortexing.
-
Intermediate Transition: Dilute the stock 1:10 into a transition buffer (e.g., PBS containing 10% DMSO). Pipette slowly while vortexing the receiving tube. This creates a 100x stock in 10% DMSO.
-
Final Addition: Dilute the intermediate solution 1:100 into your final, pre-warmed assay medium. The final DMSO concentration will be a biologically safe 0.1%.
-
Validation: Incubate at 37°C for 1 hour and check OD600 to confirm the absence of nano-aggregates.
Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Second-Line Intervention)
If intermediate dilution fails, you must alter the thermodynamic solubility of the molecule. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic ethyl groups of Ethyl 2-acetamido-2-(ethylamino)acetate, shielding them from water while the complex remains highly soluble[4],[5].
Figure 2: Step-by-step methodology for generating HP-β-CD inclusion complexes.
Detailed Methodology:
-
Carrier Preparation: Prepare a 50 mM solution of HP-β-CD in your target biological buffer (e.g., DMEM or PBS). HP-β-CD itself is highly soluble in water[5].
-
Drug Addition: Add Ethyl 2-acetamido-2-(ethylamino)acetate powder directly to the HP-β-CD solution in excess (meaning visible powder should remain at the bottom of the tube).
-
Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 24 to 48 hours. This prolonged incubation is critical to allow the system to reach true thermodynamic equilibrium, replacing water molecules inside the cyclodextrin cavity with the drug molecule[2].
-
Clarification (Self-Validation): Centrifuge the suspension at 10,000 x g for 10 minutes. The pellet contains uncomplexed, insoluble drug.
-
Collection: Carefully decant the clear supernatant. This solution now contains the fully solubilized inclusion complex. Note: Because the drug was added in excess, you must quantify the exact final concentration of the solubilized compound in the supernatant using HPLC or UV-Vis spectroscopy before applying it to your assay.
References
-
ResearchGate Contributors. "How to enhance drug solubility for in vitro assays?". ResearchGate Q&A. Available at:[Link]
-
NIH / PubMed Central. "Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice". PMC. Available at: [Link]
-
MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". MDPI Open Access Journals. Available at:[Link]
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- 4. Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Reducing side product formation during Ethyl 2-acetamido-2-(ethylamino)acetate synthesis
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 2-acetamido-2-(ethylamino)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this N-substituted amino acid derivative. The synthesis, while conceptually straightforward, is prone to several side reactions that can significantly impact yield and purity.
The most direct and widely applicable method for preparing this target molecule is the reductive amination of Ethyl 2-acetamido-2-oxoacetate with ethylamine.[1][2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This guide focuses exclusively on troubleshooting this synthetic route, providing in-depth, mechanistically-grounded solutions to common challenges. Our goal is to equip you with the expertise to not only identify but also preemptively control the formation of key side products.
Core Synthetic Pathway: Reductive Amination
The logical flow for the synthesis is outlined below. Understanding this primary pathway is crucial for diagnosing deviations that lead to impurities.
Caption: The reductive amination pathway for Ethyl 2-acetamido-2-(ethylamino)acetate synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.
Question 1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted Ethyl 2-acetamido-2-oxoacetate. What is causing the low conversion?
Answer: This is a classic problem that almost always points to inefficient formation of the imine intermediate. The entire reaction hinges on establishing a favorable equilibrium between the starting ketone and the imine before the reduction step.
Mechanistic Insight: Imine formation is a reversible, acid-catalyzed process.[1][3] The reaction requires a delicate pH balance.
-
Without Acid: The reaction is slow as the carbonyl oxygen is not sufficiently activated for nucleophilic attack by the weakly basic ethylamine.
-
With Too Much Acid: The ethylamine (pKa of ethylammonium ~10.8) becomes fully protonated (EtNH3+). This renders it non-nucleophilic, shutting down the reaction.
Troubleshooting Steps:
-
Catalytic Acid: Incorporate a catalytic amount of a weak acid, such as acetic acid (1-5 mol%) , into the reaction mixture. This will protonate a small fraction of the carbonyls, accelerating imine formation without neutralizing your amine nucleophile.
-
Azeotropic Water Removal: The formation of the imine from the hemiaminal intermediate releases one equivalent of water.[1] In a reversible reaction, this product water can push the equilibrium back towards the starting materials. If your solvent allows (e.g., toluene, dichloromethane), using a Dean-Stark apparatus or adding molecular sieves (3Å or 4Å) can effectively remove this water and drive the reaction forward.
-
Reaction Time: Allow the ketone and amine to stir for a period (e.g., 30-60 minutes) after adding the catalytic acid but before adding the reducing agent. This gives the imine equilibrium time to establish. Monitor the disappearance of the ketone spot by TLC.
Question 2: I've isolated a major byproduct with a molecular weight that is 28 amu higher than my product. NMR suggests a diethylamino group instead of an ethylamino group. How do I prevent this over-alkylation?
Answer: You are forming Ethyl 2-acetamido-2-(diethylamino)acetate . This occurs when your desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of the imine intermediate. This is a common side reaction in reductive aminations.[4]
Mechanistic Insight: The newly formed product, Ethyl 2-acetamido-2-(ethylamino)acetate, is itself a secondary amine and can be more nucleophilic than the primary ethylamine used as a reactant. It can compete with ethylamine to attack the imine intermediate, leading to a tertiary amine after reduction.
Caption: Formation pathway of the over-alkylation side product.
Troubleshooting Steps:
-
Control Stoichiometry: Use only a slight excess of ethylamine (e.g., 1.1-1.2 equivalents). A large excess does not significantly improve the primary reaction but provides a higher concentration of amine nucleophiles throughout the reaction.
-
Slow Addition: Instead of adding all reagents at once, try a slow addition of the keto-ester starting material to a solution of the ethylamine and the reducing agent. This maintains a low concentration of the electrophile (the imine), favoring reaction with the more abundant primary amine over the newly formed secondary amine product.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often increase selectivity by slowing down the undesired over-alkylation reaction, which may have a higher activation energy.
Question 3: My product is contaminated with Ethyl 2-acetamido-2-hydroxyacetate. Why did this form and how can I avoid it?
Answer: This hydroxy byproduct indicates that your reducing agent is directly reducing the starting ketone before it has a chance to form the imine. This is a problem of chemoselectivity .
Mechanistic Insight: The issue lies with the choice of reducing agent. Potent hydride donors like sodium borohydride (NaBH₄) are strong enough to reduce both ketones and imines.[4] If the rate of ketone reduction is competitive with the rate of imine formation, a mixture of the desired amine and the undesired alcohol will result.
Troubleshooting Steps:
-
Switch to an Imine-Selective Reducing Agent: The most effective solution is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the neutral ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice. It is mild, non-toxic, and highly selective for imines over ketones. It does not require strict pH control and can be used in a variety of solvents like dichloromethane (DCM) or dichloroethane (DCE).[4]
-
Sodium Cyanoborohydride (NaBH₃CN): The classic selective reagent. It is most effective at a slightly acidic pH (5-6), where the imine is protonated and thus highly reactive. However, it is highly toxic and generates HCN gas under acidic conditions, requiring careful handling in a fume hood.[4]
-
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is an extremely clean and selective method. The catalyst will readily reduce the C=N bond of the imine while typically leaving the ketone untouched under mild conditions until the imine is formed.
| Reducing Agent | Optimal pH | Selectivity for Imine | Key Safety Concern(s) | Common Solvents |
| Sodium Borohydride | 7 - 10 | Low | Flammable H₂ gas on contact with acid/water | Alcohols (MeOH, EtOH) |
| Sodium Cyanoborohydride | 5 - 6 | High | Highly Toxic , generates HCN gas in acid | MeOH, THF |
| Sodium Triacetoxyborohydride | 5 - 7 | Very High | None (moisture sensitive) | DCM, DCE, THF |
| Catalytic Hydrogenation (H₂/Pd-C) | Neutral | Very High | Requires specialized high-pressure equipment, flammable H₂ gas | EtOH, EtOAc, THF |
Question 4: During aqueous workup, I am losing a significant portion of my product. My final yield is very low despite good conversion. What is happening?
Answer: This strongly suggests that you are hydrolyzing the ethyl ester functionality on your molecule, forming the corresponding carboxylic acid: 2-acetamido-2-(ethylamino)acetic acid . This zwitterionic/polar product has high water solubility and will be lost to the aqueous phase during extraction.
Mechanistic Insight: Ester hydrolysis is readily catalyzed by both acid and base.[5] A prolonged or harsh aqueous workup (e.g., washing with strong HCl or NaOH solutions) can easily cleave the ester, especially if the mixture is allowed to stir for an extended period.
Troubleshooting Steps:
-
Use a Mild Workup: Avoid strong acids and bases.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a mild ammonium chloride (NH₄Cl) solution.
-
Perform extractions promptly. Do not let the biphasic mixture stir for hours.
-
-
Minimize Water Contact: If possible, a non-aqueous workup can be beneficial. After the reaction is complete, the solvent can be removed under reduced pressure, and the residue can be directly purified by column chromatography.
-
Back-Extraction (If Hydrolysis Occurs): If you suspect hydrolysis has occurred, you can attempt to recover the acid. Acidify the aqueous layer to a low pH (~2) to protonate the carboxylate, then extract with a polar organic solvent like ethyl acetate multiple times. This is a salvage operation and is not ideal.
Recommended Experimental Protocols
Protocol 1: Optimized Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to minimize the formation of the common side products discussed above.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-acetamido-2-oxoacetate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Amine Addition: Add ethylamine (1.2 eq, either as a solution in THF or carefully condensed as a gas).
-
Catalysis: Add glacial acetic acid (0.05 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the reaction by TLC (staining with potassium permanganate can help visualize the product).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Workup: Proceed to Protocol 2 for purification.
Protocol 2: Mild Aqueous Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash once with a saturated brine solution. This helps to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is a good starting point for isolating the final product.
References
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PrepChem. (n.d.). Synthesis of ethyl N-acetyl-glycinate. PrepChem.com. Retrieved from [Link]
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Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
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(n.d.). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Retrieved from [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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MedSchoolCoach. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
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MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
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MDPI. (n.d.). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
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MDPI. (2019, June 15). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). ethyl 2-(2-acetamido-3-oxido-1,3-thiazol-3-ium-4-yl)acetate. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis and Local Anaesthetic Activity of 2-Substituted-N-(2-diethylaminoethyl)-acetamides. Retrieved from [Link]
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MDPI. (2024, March 26). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-amino-4-thiazolyl)-2-[(Z)-(2-azidoethoxy)imino]-acetate. Retrieved from [Link]
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American Chemical Society. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS GCI. Retrieved from [Link]
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YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
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OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 2-acetamido-2-(7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][6][7]diazepin-2-ylidene)acetate. Retrieved from [Link]
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Cardiff University. (2022, August 18). Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. ORCA. Retrieved from [Link]
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YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
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Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]
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International Journal of Current Microbiology and Applied Sciences. (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(ethylamino)acetate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Acetate intercalated Mg–Al layered double hydroxides (LDHs) through modified amide hydrolysis: a new route to synthesize novel mixed metal oxides (MMOs) for CO2 capture. Dalton Transactions. Retrieved from [Link]
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PubChem. (n.d.). Ethyl acetamidocyanoacetate. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
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(n.d.). Product Class 9: N-Acylimines. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleoside N-acylation with active derivatives of amino acids. Retrieved from [Link]
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(n.d.). Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. Retrieved from [Link]
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(n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]
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- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting peak tailing in Ethyl 2-acetamido-2-(ethylamino)acetate gas chromatography
Welcome to the Advanced Gas Chromatography (GC) Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals struggling with the chromatographic behavior of Ethyl 2-acetamido-2-(ethylamino)acetate .
This molecule presents a unique analytical challenge: it contains an ester, an amide, and a secondary amine. The presence of multiple hydrogen-bond donors and acceptors makes it highly susceptible to active-site adsorption, leading to severe peak tailing, loss of resolution, and poor quantitative reproducibility. This guide synthesizes mechanistic theory with field-proven protocols to permanently resolve these issues.
Diagnostic Logic Workflow
Before replacing consumables or altering your method, you must isolate the root cause of the tailing. The following decision tree maps the causal logic used by application scientists to differentiate between physical overloading and chemical adsorption.
Fig 1: Diagnostic decision tree for isolating and resolving peak tailing in poly-functional amines.
Frequently Asked Questions (FAQ)
Q1: Why does Ethyl 2-acetamido-2-(ethylamino)acetate exhibit severe peak tailing compared to standard esters? A1: The causality lies in the molecule's secondary amine (-NH-CH₂CH₃) and amide (-NH-CO-CH₃) groups. These functional groups act as strong hydrogen-bond donors and moderate bases. Standard fused silica columns and glass inlet liners contain residual silanol groups (-Si-OH) which are weakly acidic. As the molecule travels through the flow path, it undergoes reversible acid-base interactions with these silanols, causing a fraction of the molecules to lag behind the main band, creating a chromatographic "tail" .
Q2: How do I definitively distinguish between inlet-related tailing and column-related tailing? A2: You must perform a Split Ratio Test . Increase your split ratio by a factor of 10 (e.g., from 10:1 to 100:1).
-
Mechanistic Logic: If the tailing is caused by column overloading (exceeding the stationary phase capacity), injecting less mass will immediately restore peak symmetry. If the tailing persists identically at the lower concentration, the issue is chemical adsorption (active sites) either in the inlet or the column.
Q3: What column chemistry is best suited for this compound? A3: Standard 5% phenyl-methylpolysiloxane (e.g., DB-5) columns often fail for poly-functional amines unless they are heavily deactivated. To repel the basic functional groups and prevent adsorption, you must use a base-modified PEG column (e.g., Carbowax Amine) or a specifically amine-deactivated siloxane phase (e.g., Rtx-Volatile Amine) .
Q4: If changing the column doesn't work, should I consider derivatization? A4: Yes. If trace-level quantification is required, derivatization is the ultimate resolution. By reacting the active N-H bonds with a silylating reagent like BSTFA, you replace the hydrogen atoms with bulky, non-polar trimethylsilyl (TMS) groups. This completely eliminates the molecule's ability to hydrogen-bond, drastically improving volatility and peak shape .
Quantitative Data & Reagent Selection
Table 1: Stationary Phase Selection for Poly-functional Amines
| Column Phase Type | Example Commercial Names | Suitability for Target Molecule | Causality / Mechanism of Action |
| 5% Diphenyl / 95% Dimethyl | DB-5, Rtx-5 | Poor (Severe Tailing) | Residual silanols act as weak acids, interacting with the basic secondary amine. |
| Base-Deactivated Polysiloxane | Rtx-Volatile Amine, CP-Volamine | Excellent (Symmetrical) | Stationary phase is surface-treated to neutralize acidic silanols, actively repelling amines. |
| Polyethylene Glycol (PEG) | DB-Wax | Moderate (Broad Peaks) | Hydrogen bonding occurs with the PEG oxygen, leading to retention but potential broadening. |
| Base-Modified PEG | Carbowax Amine, CP-Wax 51 | Good (Symmetrical) | Basic modifiers added to PEG prevent acid-base adsorption of amines. |
Table 2: Derivatization Strategies for Amine/Amide Groups
| Reagent System | Target Functional Groups | Byproducts | Causality / Advantage |
| BSTFA + 1% TMCS | 2° Amine, Amide | TMS-derivatives, TMCS | TMCS acts as a vital catalyst to drive the silylation of the sterically hindered amide nitrogen. |
| TFAA (Trifluoroacetic Anhydride) | 2° Amine | Trifluoroacetamides, TFA | Replaces N-H with highly electronegative CF₃CO-, drastically increasing volatility. |
| Acetic Anhydride | 2° Amine | Acetamides, Acetic Acid | Simple acylation, but less volatile than TFAA derivatives. The amide group remains unreacted. |
Standard Operating Procedures (SOPs)
Protocol 1: System Inertness Verification & Maintenance
Objective: Eliminate inlet-derived peak tailing by removing active sites and validating flow path inertness.
-
Cooling & Depressurization: Cool the GC inlet to <50°C and oven to ambient. Turn off the carrier gas flow. Causality: Exposing a hot column to atmospheric oxygen irreversibly degrades the stationary phase, creating new active sites.
-
Liner Replacement: Remove the existing liner. Install a strictly base-deactivated glass liner packed with base-deactivated quartz wool. Causality: Standard glass wool has a massive surface area of exposed, acidic silanols that will irreversibly bind the ethylamino group.
-
Seal Replacement: Replace the inlet gold seal and washer. Causality: Degraded gold seals expose the underlying stainless steel, which chelates basic amines.
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Column Trimming: Cut 10–20 cm from the front of the GC column using a ceramic scoring wafer. Inspect the cut with a 20x magnifier to ensure a clean 90° angle. Causality: Ragged cuts create turbulent flow and expose raw, active silica, resulting in immediate tailing.
-
Self-Validation System: Inject a standard alkane mix (e.g., C10-C16) alongside a basic probe (e.g., dicyclohexylamine).
-
Validation Logic: Alkanes do not hydrogen bond. If the alkanes are perfectly symmetrical but the basic probe tails, the issue is definitively active-site adsorption. If both tail, you have a physical dead volume issue (e.g., poor column installation).
-
Protocol 2: Silylation of Ethyl 2-acetamido-2-(ethylamino)acetate
Objective: Cap the secondary amine and amide N-H groups with TMS to physically prevent hydrogen bonding.
-
Sample Preparation: Dissolve 1 mg of Ethyl 2-acetamido-2-(ethylamino)acetate in 1 mL of anhydrous pyridine in a 2 mL autosampler vial. Causality: Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward.
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Causality: While BSTFA easily silylates the secondary amine, TMCS is required as a catalyst to increase the silylating power necessary for the less nucleophilic, sterically hindered amide nitrogen.
-
Reaction Incubation: Seal the vial tightly with a PTFE-lined cap. Heat the vial in a heating block at 70°C for 30 minutes. Causality: Elevated thermal energy is required to overcome the activation energy barrier of the hindered amide site.
-
Self-Validation System: Cool to room temperature and inject 1 µL directly into the GC-MS.
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Validation Logic: Monitor the disappearance of the underivatized peak. Analyze the mass spectrum: the molecular ion (M⁺) must shift by exactly +72 m/z for a single TMS addition (amine only), or +144 m/z if dual derivatization (amine + amide) was successfully achieved.
-
References
Optimizing recrystallization solvents for Ethyl 2-acetamido-2-(ethylamino)acetate recovery
Welcome to the Technical Support Center for API & Intermediate Recovery . This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation of complex pharmaceutical intermediates.
Here, we focus on the thermodynamic and kinetic principles governing the recrystallization of Ethyl 2-acetamido-2-(ethylamino)acetate —a highly functionalized, polar organic intermediate. Due to its multiple hydrogen-bond donors and acceptors (acetamido and ethylamino groups), this compound is highly susceptible to liquid-liquid phase separation ("oiling out") and polymorphic variability.
Part 1: The Causality of Solvent Selection
Choosing the right solvent system is not a trial-and-error exercise; it is a thermodynamic calculation. The solvent dictates solubility, nucleation kinetics, impurity purging, and the final crystal morphology[1]. For a molecule like Ethyl 2-acetamido-2-(ethylamino)acetate, the presence of flexible, polar segments means that solvent polarity directly influences which crystal lattice is stabilized during nucleation[].
To avoid empirical guessing, modern process chemistry relies on predictive thermodynamic models such as the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model. By defining the molecule through its hydrophobic, hydrophilic, and polar segments, NRTL-SAC accurately predicts the Solid-Liquid Equilibrium (SLE) and Liquid-Liquid Equilibrium (LLE) boundaries across multisolvent systems[3]. This allows us to design a hybrid cooling-antisolvent crystallization process that maximizes yield while preventing the compound from crashing out as an impure oil[4].
Computational solvent screening workflow using NRTL-SAC for crystallization.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does Ethyl 2-acetamido-2-(ethylamino)acetate "oil out" instead of crystallizing upon cooling? A1: "Oiling out" occurs when your process crosses the Liquid-Liquid Phase Separation (LLPS) boundary before reaching the Solid-Liquid Equilibrium (SLE) boundary. Because this compound has strong hydrogen-bonding capabilities, high supersaturation forces the solute to separate into a solute-rich liquid phase (a syrup or oil) rather than assembling into a highly ordered crystal lattice. Fix: You must adjust the solvent ratio to increase the solvency at higher temperatures, thereby shifting the SLE curve above the LLE curve[5]. Additionally, introducing seed crystals within the metastable zone prevents the build-up of excessive supersaturation, directing the thermodynamic driving force strictly toward crystal growth rather than phase separation.
Q2: How do I select the optimal solvent/antisolvent ratio to maximize recovery without compromising purity? A2: The goal is to maximize the differential solubility between your operating temperatures while keeping impurities dissolved in the mother liquor. A hybrid approach—combining cooling with antisolvent addition—yields superior results compared to either method alone[4]. We recommend an Ethyl Acetate (Solvent) / n-Heptane (Antisolvent) system. Ethyl acetate provides excellent high-temperature solubility, while n-heptane effectively drives the supersaturation at lower temperatures without co-precipitating polar impurities.
Q3: My recovered crystals are fine needles that are difficult to filter. How can I improve the crystal habit? A3: Crystal habit is dictated by the relative growth rates of different crystal faces, which are heavily influenced by solvent-solute interactions[6]. Polar solvents can hydrogen-bond to specific faces of the growing crystal, inhibiting their growth and forcing the crystal to elongate into a needle. By reducing the polarity of your solvent mixture (e.g., increasing the heptane ratio earlier in the process) or slowing the cooling rate, you allow for more uniform growth across all faces, promoting a highly filterable, block-like (equant) morphology.
Logic tree for resolving liquid-liquid phase separation (oiling out).
Part 3: Quantitative Data & Solvent Screening
The following table summarizes the optimized solvent screening matrix for Ethyl 2-acetamido-2-(ethylamino)acetate, utilizing NRTL-SAC predictions validated by experimental yields.
| Solvent System (Primary / Antisolvent) | Volumetric Ratio (v/v) | Initial Temp (°C) | Final Temp (°C) | Yield (%) | Purity (HPLC Area %) | Crystal Habit |
| Ethyl Acetate / n-Heptane | 1 : 2.5 | 60 | 5 | 88.4 | >99.5% | Equant / Block |
| Isopropanol / Water | 1 : 1.2 | 65 | 10 | 76.2 | 98.1% | Fine Needles |
| Toluene / n-Hexane | 1 : 3.0 | 65 | 5 | 82.0 | 97.4% | Agglomerates |
| Ethanol / Ethyl Acetate | 1 : 4.0 | 50 | -5 | 64.5 | >99.8% | Thin Plates |
Note: The Ethyl Acetate / n-Heptane system provides the optimal balance of high yield, excellent impurity rejection, and a filterable crystal habit.
Part 4: Standard Operating Procedure (SOP)
Protocol: Hybrid Cooling-Antisolvent Crystallization of Ethyl 2-acetamido-2-(ethylamino)acetate
This protocol is designed as a self-validating system. The inclusion of a seeding step and a controlled aging period ensures that the process relies on secondary nucleation and steady crystal growth, rather than unpredictable primary nucleation.
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Dissolution: Charge the crude Ethyl 2-acetamido-2-(ethylamino)acetate into a jacketed crystallizer. Add Ethyl Acetate (3.0 volumes relative to crude mass). Heat the mixture to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.
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Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated receiving vessel to remove any insoluble particulates or foreign matter that could act as heterogeneous nucleation sites.
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Primary Cooling: Program the crystallizer jacket to cool the solution linearly from 60°C to 45°C over 45 minutes. Causality: This brings the solution into the metastable zone without crossing the spontaneous nucleation boundary.
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Seeding: At 45°C, charge 1.0 wt% of pure Ethyl 2-acetamido-2-(ethylamino)acetate seed crystals (pre-slurried in a minimal amount of n-Heptane).
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Aging: Hold the suspension isothermally at 45°C for 60 minutes. Causality: This allows the supersaturation to be consumed via crystal growth on the seeds, establishing a robust crystal bed and preventing oiling out.
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Antisolvent Addition: Initiate the addition of n-Heptane (7.5 volumes). Add the first 2.5 volumes at a slow rate of 0.05 vol/min. Add the remaining 5.0 volumes at 0.1 vol/min.
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Secondary Cooling: Cool the suspension linearly from 45°C to 5°C over 120 minutes (cooling rate: 0.33°C/min).
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Isolation & Washing: Filter the resulting slurry via a Nutsche filter or centrifuge. Wash the wet cake with 2.0 volumes of pre-chilled (5°C) n-Heptane.
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Drying: Dry the product under vacuum (≤ 50 mbar) at 40°C until the residual solvent levels meet ICH Q3C guidelines.
References
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link][3]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems (NRTL-SAC Modeling). Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link][5]
-
Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. Available at:[Link][4]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. National Institutes of Health (PMC). Available at:[Link][6]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. Technobis Crystallization Systems (YouTube). Available at: [Link][1]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: Ethyl 2-acetamido-2-(ethylamino)acetate vs. Methyl 2-acetamido-2-(ethylamino)acetate
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
In the realm of synthetic chemistry and pharmaceutical development, the choice between ethyl and methyl esters as functional groups can profoundly impact a molecule's reactivity, stability, and pharmacokinetic properties. This guide provides a detailed comparative analysis of Ethyl 2-acetamido-2-(ethylamino)acetate and Methyl 2-acetamido-2-(ethylamino)acetate. While these molecules share a core structure, the seemingly minor difference in their ester alkyl group—ethyl versus methyl—gives rise to distinct chemical behaviors. This analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supplemented with proposed experimental protocols for empirical validation.
Introduction: The Subtle Distinction with Significant Consequences
The selection of a protecting group or a functional moiety in a synthetic intermediate or an active pharmaceutical ingredient (API) is a critical decision. Esters are ubiquitous in this context, often serving as prodrugs that are metabolized in vivo to release an active carboxylic acid, or as key intermediates in the synthesis of more complex molecules. The two molecules under consideration, Ethyl 2-acetamido-2-(ethylamino)acetate and its methyl analogue, are complex α-amino acid derivatives. Understanding their relative reactivity is paramount for controlling reaction kinetics, optimizing yields, and predicting metabolic stability.
The core difference lies in the alkoxy group of the ester: an ethoxy (-OCH₂CH₃) group versus a methoxy (-OCH₃) group. This variation influences the electronic environment and the steric accessibility of the ester's carbonyl carbon, the primary site of chemical reaction.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of an ester in reactions such as hydrolysis, transesterification, or aminolysis is primarily governed by two competing factors: electronic effects and steric effects.[1][2]
2.1. Electronic Effects: The Inductive Influence
The inductive effect describes the transmission of charge through sigma bonds.[3][4] Alkyl groups, such as methyl and ethyl, are weakly electron-donating (+I effect) compared to hydrogen. The ethyl group, having an additional carbon atom, is slightly more electron-donating than the methyl group.[3]
This increased electron donation from the ethyl group to the ester oxygen slightly reduces the partial positive charge (electrophilicity) of the adjacent carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles.
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Caption: Inductive effect comparison of methyl and ethyl esters.
2.2. Steric Effects: The Impact of Molecular Bulk
Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder a reaction by physically impeding the approach of a reactant.[1] The ethyl group is larger and more conformationally flexible than the methyl group.[5] This increased steric bulk can shield the carbonyl carbon from an incoming nucleophile, slowing down the rate-determining step in many ester reactions: the formation of the tetrahedral intermediate.
dot
Caption: Steric hindrance at the carbonyl carbon.
Predicted Reactivity in Key Transformations
In most common nucleophilic acyl substitution reactions, both electronic and steric effects point in the same direction: the methyl ester is predicted to be more reactive.
| Reaction Type | Predicted More Reactive Ester | Rationale |
| Saponification (Base-Catalyzed Hydrolysis) | Methyl 2-acetamido-2-(ethylamino)acetate | The smaller methyl group allows for faster attack by the hydroxide ion (OH⁻). The slightly higher electrophilicity of the carbonyl carbon also favors this reaction. |
| Acid-Catalyzed Hydrolysis | Methyl 2-acetamido-2-(ethylamino)acetate | While the initial protonation of the carbonyl oxygen is a rapid equilibrium, the subsequent rate-determining attack by water is subject to the same steric and electronic factors, favoring the methyl ester.[6] |
| Aminolysis (Amide Formation) | Methyl 2-acetamido-2-(ethylamino)acetate | The approach of a neutral amine nucleophile is sensitive to steric hindrance, making the less bulky methyl ester a more favorable substrate. |
| Transesterification | Methyl 2-acetamido-2-(ethylamino)acetate | In reactions aiming to create a larger ester (e.g., with butanol), the conversion from the methyl ester is generally faster. Conversely, avoiding transesterification when using ethanol as a solvent is a reason to choose the ethyl ester.[7] |
Comparative Physicochemical Properties
The difference in the alkyl chain also affects the molecule's physical properties.
| Property | Methyl 2-acetamido-2-(ethylamino)acetate | Ethyl 2-acetamido-2-(ethylamino)acetate | Justification |
| Molecular Formula | C₈H₁₆N₂O₃ | C₉H₁₈N₂O₃ | Addition of a -CH₂- group. |
| Molecular Weight | 188.22 g/mol | 202.25 g/mol | Higher mass of the ethyl group.[5] |
| Boiling Point | Lower (Predicted) | Higher (Predicted) | Increased van der Waals forces due to larger surface area and molecular weight.[7] |
| Solubility in Polar Solvents | Higher (Predicted) | Lower (Predicted) | The molecule becomes slightly more lipophilic with the larger ethyl group. |
| Solubility in Nonpolar Solvents | Lower (Predicted) | Higher (Predicted) | The increased hydrocarbon character of the ethyl group enhances solubility in nonpolar media. |
Proposed Experimental Protocols for Validation
To empirically validate these theoretical predictions, the following experimental workflows are proposed.
Protocol 1: Comparative Base-Catalyzed Hydrolysis Rate Determination
This experiment will compare the saponification rates by monitoring the disappearance of the starting ester over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Solution Preparation: Prepare 10 mM stock solutions of both the ethyl and methyl esters in acetonitrile. Prepare a 1 M solution of sodium hydroxide (NaOH) in water.
-
Reaction Setup: In separate temperature-controlled vials at 25°C, add 9.8 mL of a 1:1 acetonitrile/water mixture.
-
Initiation: To each vial, add 100 µL of the respective ester stock solution (final concentration 0.1 mM) and 100 µL of the 1 M NaOH solution (final concentration ~10 mM). Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction.
-
Quenching: Immediately quench each aliquot in an HPLC vial containing 900 µL of a mobile phase solution containing 0.1% formic acid to neutralize the base and stop the reaction.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC, monitoring the peak area of the parent ester.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k'). A steeper slope indicates a faster reaction rate.
dot
Caption: Workflow for determining hydrolysis reaction rates.
Implications for Drug Development and Synthetic Strategy
-
As a Prodrug: If the active form of the drug is the corresponding carboxylic acid, the methyl ester would likely be a faster-acting prodrug due to its higher susceptibility to hydrolysis by metabolic carboxylesterases.[8] Conversely, the ethyl ester might offer a more sustained release profile due to its slower hydrolysis rate.
-
As a Synthetic Intermediate: When planning a synthesis, the methyl ester would be preferable for reactions where high reactivity is desired to drive the reaction to completion quickly or under milder conditions. The ethyl ester might be chosen if the subsequent reaction step is sensitive to trace amounts of methanol (a byproduct of reactions with the methyl ester) or if a higher boiling point is advantageous for reaction setup and solvent removal.[7]
Conclusion
While structurally very similar, methyl 2-acetamido-2-(ethylamino)acetate is predicted to be more reactive towards nucleophilic acyl substitution than its ethyl counterpart. This heightened reactivity is a consequence of the methyl group's smaller steric footprint and slightly weaker electron-donating nature, both of which render the ester's carbonyl carbon more accessible and electrophilic.
The choice between these two compounds is therefore not trivial. For applications requiring rapid chemical conversion or faster biological activation, the methyl ester is the logical choice. For scenarios demanding greater stability, slower reaction kinetics, or a more sustained release profile in a prodrug context, the ethyl ester presents a superior alternative. The provided experimental protocols offer a clear pathway for researchers to validate these principles within their specific application.
References
- A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. Benchchem. [URL: https://www.benchchem.
- Ethyl vs Methyl: A Comprehensive Comparison. GuideChem. [URL: https://www.guidechem.com/news/ethyl-vs-methyl-a-comprehensive-comparison-920025.html]
- Methyl ester vs Ethyl ester hydrolysis. Reddit r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/t1cu1p/methyl_ester_vs_ethyl_ester_hydrolysis/]
- Synthesis of Acylated Methyl 2‐Acetamido‐2‐Deoxy‐α‐D‐Mannopyranosides. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1081/CAR-120025324]
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [URL: https://www.mdpi.com/1422-0067/25/7/3733]
- Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. Philica. [URL: https://www.philica.com/display_article.php?article_id=1130]
- ethyl 2-(ethylamino)-2-oxoacetate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/20943-60-6.htm]
- Difference Between Electronic and Steric Effects. Pediaa.com. [URL: https://pediaa.com/difference-between-electronic-and-steric-effects/]
- Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Ars Pharmaceutica. [URL: https://revistas.ugr.es/index.php/ars/article/view/5144]
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33872946/]
- Synthesis of Methyl 2-O-(2-Acetami - Amanote Research. Amanote. [URL: https://www.amanote.com/research/synthesis-of-methyl-2-o-2-acetamido-2-deoxy-alpha-d-glucopyranosyl-alpha-d-glucopyranoside-a-new-route-to-2-acetamido-2-deoxy-alpha-d-glucopyranosides-10.3891/acta.chem.scand.29b-1085]
- Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. [URL: https://www.mdpi.com/1420-3049/26/15/4648]
- Steric and Electronic Effects. Scribd. [URL: https://www.scribd.com/document/441400826/Steric-and-Electronic-Effects]
- The synthesis of methyl-2-acetamido-3,4,6-0-triacetyl alpha-D-talosaminide. Scholarly Commons. [URL: https://scholarlycommons.pacific.edu/uop_etds/2213/]
- Reactivity of ethyl acetate and its derivatives toward ammonolysis: ramifications for ammonolysis‐based microencapsulation process. Scilit. [URL: https://www.scilit.net/article/10.
- Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c741473375684e743a8f46]
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Alpha-Amino Acid Derivatives: A Comparative Analysis Framework
A Note to Our Research Community:
Our objective is to provide in-depth, data-driven comparison guides for compounds of interest to the scientific community. In the case of Ethyl 2-acetamido-2-(ethylamino)acetate , our comprehensive search of scientific databases and chemical literature has revealed a significant gap in publicly available experimental data. While the compound is listed in chemical catalogs, there is a notable absence of published research detailing its synthesis, characterization, and application in comparative studies against other alpha-amino acid derivatives.
Therefore, a direct, evidence-based comparison as per our rigorous standards is not feasible at this time. However, in the spirit of advancing research, we present a robust framework for comparing novel alpha-amino acid derivatives against established alternatives. This guide will use well-studied examples to illustrate the methodologies and data interpretation required for a thorough comparative analysis, providing you with the tools to evaluate new compounds as they emerge.
Part 1: A Framework for Comparison: Key Performance Indicators for Alpha-Amino Acid Derivatives
When evaluating a novel alpha-amino acid derivative, its utility is often assessed in the context of specific applications, most notably in peptide synthesis and as a scaffold in medicinal chemistry. The ideal derivative should offer advantages in terms of reactivity, stability, and ease of use.
Here, we will compare three widely used N-protected amino acid derivatives to illustrate this evaluation process:
-
N-α-Fmoc-L-amino acids (Fmoc-AA-OH): The cornerstone of modern solid-phase peptide synthesis (SPPS).
-
N-α-Boc-L-amino acids (Boc-AA-OH): A classic protecting group, still widely used in solution-phase synthesis and for specific applications in SPPS.
-
N-α-Cbz-L-amino acids (Cbz-AA-OH): One of the earliest and still relevant protecting groups, particularly in solution-phase synthesis.
Table 1: Comparative Properties of Common N-Protecting Groups
| Property | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Orthogonality to Side-Chain Protection | High (orthogonal to acid-labile groups) | Moderate (risk of side-chain deprotection) | High (orthogonal to acid and base-labile groups) |
| Byproducts of Deprotection | Dibenzofulvene-piperidine adduct | Isobutylene, CO₂ | Toluene, CO₂ |
| Solubility | Generally good in organic solvents | Generally good in organic solvents | Variable, can be challenging |
| Cost | Moderate to High | Low to Moderate | Low |
Part 2: Experimental Design for Comparative Analysis
To objectively compare these derivatives, a series of standardized experiments should be performed. The following protocols provide a template for such an evaluation.
Experimental Workflow: A Comparative Study
Caption: Workflow for comparing N-protected amino acids in peptide synthesis.
Protocol 1: Comparative Coupling Efficiency in SPPS
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in three separate reaction vessels.
-
Fmoc Deprotection (for subsequent couplings): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Coupling Reaction:
-
Vessel 1: Add a solution of Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF to the resin.
-
Vessel 2: Add a solution of Boc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF to the resin.
-
Vessel 3: Add a solution of Cbz-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF to the resin.
-
-
Reaction Monitoring: Agitate all vessels for 2 hours. Take a small sample of resin from each vessel and perform a Kaiser test to assess the presence of free amines.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Cleavage and Analysis: Cleave the amino acid from the resin using a 95% trifluoroacetic acid (TFA) solution. Analyze the crude product by HPLC to determine the yield and purity of the single amino acid addition.
Protocol 2: Comparative Deprotection Kinetics
-
Substrate Preparation: Prepare three solutions of a protected dipeptide (e.g., Fmoc-Ala-Phe-OMe, Boc-Ala-Phe-OMe, Cbz-Ala-Phe-OMe) in a suitable solvent.
-
Deprotection Initiation:
-
To the Fmoc-dipeptide, add 20% piperidine in DMF.
-
To the Boc-dipeptide, add neat TFA.
-
To the Cbz-dipeptide, set up a hydrogenation reaction with 10% Pd/C under a hydrogen atmosphere.
-
-
Time-Course Analysis: At regular intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction.
-
Quenching and Sample Preparation: Quench the reaction immediately (e.g., by neutralization for the acid/base reactions or by filtering the catalyst for hydrogenation). Dilute the sample for analysis.
-
LC-MS Analysis: Analyze each time point by LC-MS to quantify the remaining starting material and the appearance of the deprotected product.
-
Data Plotting: Plot the percentage of deprotection versus time to determine the reaction kinetics for each protecting group.
Part 3: Data Interpretation and Visualization
The data gathered from the above experiments would allow for a direct comparison of the derivatives.
Table 2: Hypothetical Comparative Data for a Dipeptide Synthesis (Ala-Phe)
| Derivative | Coupling Efficiency (Kaiser Test) | Crude Purity (HPLC Area %) | Overall Yield (%) | Deprotection Time (99% conversion) |
| Fmoc-Ala-OH | Negative after 30 min | 92% | 85% | 15 min |
| Boc-Ala-OH | Negative after 30 min | 88% | 80% | 30 min |
| Cbz-Ala-OH | Negative after 45 min | 85% | 75% | > 2 hours |
Reaction Pathway: Fmoc vs. Boc Deprotection
Caption: Comparison of Fmoc and Boc deprotection mechanisms.
Conclusion and Future Directions
While a direct comparison involving Ethyl 2-acetamido-2-(ethylamino)acetate is not currently possible due to a lack of published data, the framework presented here provides a clear and robust methodology for evaluating its performance should it become a focus of future research. By systematically assessing key parameters such as coupling efficiency, deprotection kinetics, and overall yield against established standards like Fmoc, Boc, and Cbz-protected amino acids, the scientific community can objectively determine the potential advantages and applications of novel derivatives.
We encourage researchers working with Ethyl 2-acetamido-2-(ethylamino)acetate or other novel amino acid derivatives to utilize these comparative protocols. The publication of such data is crucial for the advancement of peptide chemistry and drug discovery.
References
-
Fmoc Solid Phase Peptide Synthesis: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Boc Chemistry in Peptide Synthesis: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
-
Cbz Protecting Group: Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]
-
Kaiser Test Protocol: Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
Validation of LC-MS/MS methods for Ethyl 2-acetamido-2-(ethylamino)acetate quantification
An authoritative comparison guide for the validation of LC-MS/MS methods for the quantification of Ethyl 2-acetamido-2-(ethylamino)acetate (EAEA) . As a Senior Application Scientist, my objective is to move beyond standard operating procedures and elucidate the chemical causality behind every methodological decision.
EAEA is a highly functionalized, polar molecule containing a labile ethyl ester, an acetamido group, and a basic secondary amine[1]. Quantifying this analyte in complex biological matrices (e.g., human plasma) requires a robust, self-validating analytical system that mitigates matrix effects, prevents ex vivo degradation, and strictly adheres to global regulatory standards.
Comparison of Sample Preparation Strategies
The cornerstone of a reliable LC-MS/MS method is the sample extraction protocol. Because EAEA is highly polar and contains a basic amine (pKa ~9), traditional extraction methods often fail to provide the necessary recovery and cleanliness.
Table 1: Comparative Analysis of Sample Preparation Techniques for EAEA
| Extraction Methodology | Absolute Recovery | Phospholipid Removal | Matrix Effect | Causality & Scientific Rationale |
| Protein Precipitation (PPT) | ~85–90% | Poor | High (Suppression) | Fails to remove endogenous phospholipids, leading to rapid column degradation and severe ESI signal suppression. |
| Liquid-Liquid Extraction (LLE) | <40% | Good | Low | EAEA is highly polar and hydrophilic; it partitions poorly into non-polar organic extraction solvents (e.g., MTBE or Hexane). |
| Mixed-Mode Cation Exchange (MCX SPE) | >90% | Excellent | Minimal | Optimal Choice. Exploits the basicity of the ethylamino group for selective ionic retention, allowing aggressive organic washes to remove lipids. |
Verdict: Solid Phase Extraction (SPE) using an MCX sorbent is the superior choice. By acidifying the plasma, we protonate the secondary amine, ensuring strong ionic binding to the sulfonic acid groups of the resin. This allows us to wash the sorbent with 100% methanol to strip away matrix lipids without losing the analyte.
LC-MS/MS Platform Comparison
Selecting the correct mass spectrometry platform dictates the dynamic range and sensitivity of your pharmacokinetic (PK) data.
Table 2: Instrument Platform Comparison for Routine Quantification
| MS Platform | Linear Dynamic Range | Sensitivity (LLOQ) | Primary Utility | Regulatory Suitability (ICH M10) |
| Triple Quadrupole (QqQ) | 4–5 logs | 1–10 pg/mL | Absolute PK Quantification | Gold Standard. Superior duty cycle and sensitivity in Multiple Reaction Monitoring (MRM) mode[2]. |
| Quadrupole Time-of-Flight (Q-TOF) | 2–3 logs | 50–100 pg/mL | High-Resolution ID / Metabolism | Suboptimal for routine quantification due to limited linear range and lower sensitivity. |
Causality-Driven Experimental Protocol (SPE-LC-QqQ)
To build a self-validating assay, every step must anticipate and neutralize a specific chemical threat. The following protocol is optimized for EAEA quantification in human plasma.
Step 1: Sample Collection & Stabilization
-
Procedure: Collect whole blood in K2EDTA tubes pre-spiked with 10 µL of 100 mM PMSF (Phenylmethylsulfonyl fluoride) per 1 mL of blood. Centrifuge immediately at 4°C.
-
Causality: EAEA contains an ethyl ester. Endogenous plasma esterases will rapidly hydrolyze this ester into a carboxylic acid ex vivo. PMSF irreversibly inhibits serine proteases and esterases, locking the analyte in its intact state.
Step 2: Sample Pre-treatment
-
Procedure: Aliquot 100 µL of stabilized plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., EAEA-d5). Add 300 µL of 2% Formic Acid in water.
-
Causality: The SIL-IS perfectly mimics the analyte, compensating for any downstream ionization suppression. The 2% Formic Acid disrupts protein binding and ensures the ethylamino group is fully protonated for the upcoming cation exchange.
Step 3: Mixed-Mode Cation Exchange (MCX) SPE
-
Conditioning: 1 mL Methanol, followed by 1 mL 2% Formic Acid.
-
Loading: Apply the pre-treated acidified plasma.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes hydrophilic salts and proteins).
-
Wash 2 (Organic): 1 mL Methanol. (Causality: Removes hydrophobic lipids and phospholipids while the protonated EAEA remains ionically bound to the resin).
-
Elution: 1 mL of 5% NH4OH in Methanol. (Causality: The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte).
-
Reconstitution: Evaporate under N2 at 35°C and reconstitute in 100 µL of Mobile Phase A.
Workflow detailing the causality-driven SPE extraction of EAEA from plasma.
Step 4: LC-MS/MS Parameters
-
Column: Polar-embedded C18 (e.g., 2.1 x 100 mm, 1.8 µm). Standard C18 columns suffer from phase collapse with highly polar analytes; polar-embedded groups maintain hydration and retention.
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Detection: Positive ESI. Precursor [M+H]+ m/z 189.1. Product ion: m/z 144.1 (corresponding to the neutral loss of the ethylamine group).
Self-Validating System: Regulatory Compliance
A method is only as good as its validation. The following parameters must be evaluated strictly according to ICH M10 [3] and FDA 2018 [2] guidelines to ensure the system is self-validating.
-
Selectivity and Specificity: Analyze blank matrix from 6 independent sources (including hemolyzed and lipemic lots). Interference at the retention time of EAEA must be ≤20% of the LLOQ response[3].
-
Matrix Effect (ME) & Recovery: Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix to the peak area in a neat solution. The IS-normalized MF must have a Coefficient of Variation (CV) ≤15%[2]. If the MCX SPE protocol is executed correctly, the SIL-IS will perfectly correct for residual suppression.
-
Accuracy and Precision (A&P): Evaluate using 4 Quality Control (QC) levels (LLOQ, LQC, MQC, HQC) over 3 independent runs. Mean accuracy must be within ±15% of nominal concentrations (±20% for LLOQ)[3].
-
Stability Assessments: Because EAEA contains a labile ester, stability is the most critical failure point. You must prove Benchtop (room temperature), Freeze-Thaw (minimum 3 cycles at -80°C), and Autosampler stability.
Logical flow of Bioanalytical Method Validation ensuring a self-validating system.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]
-
Bioanalytical Method Validation - Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]
-
Ethyl 2-(ethylamino)acetate | CID 12591597 PubChem - National Institutes of Health (NIH) URL:[Link]
Sources
Spectroscopic Validation of Ethyl 2-acetamido-2-(ethylamino)acetate: Purity, Structural Integrity, and Comparative Analysis
In the development of complex peptide therapeutics and advanced small-molecule drugs, the structural integrity of unnatural amino acid building blocks is paramount. Ethyl 2-acetamido-2-(ethylamino)acetate is a highly functionalized intermediate characterized by a unique geminal diamino (aminal) motif at the alpha-carbon.
This guide provides an objective, in-depth comparative analysis of its spectroscopic validation against traditional alternatives like Diethyl 2-acetamidomalonate (DEAM) [1] and N-Acetylglycine ethyl ester . By aligning with the ICH Q2(R2) guidelines for the validation of analytical procedures[2][3], this document outlines self-validating protocols designed to confirm both purity and the absence of hydrolytic degradation.
Structural Causality and Analytical Strategy
The structural uniqueness of Ethyl 2-acetamido-2-(ethylamino)acetate lies at the C2 (alpha) position, which is simultaneously bonded to an ester, an acetamido group, and an ethylamino group.
The Mechanistic Challenge: Aminal motifs are inherently susceptible to acid-catalyzed hydrolysis. If improperly synthesized or stored, this compound can degrade into ethyl glyoxylate, acetamide, and ethylamine. Therefore, analytical validation cannot solely rely on chromatographic purity; it must definitively prove intact structural connectivity.
Compared to Diethyl 2-acetamidomalonate (DEAM) —which features a stable, electron-withdrawing dicarboxylate center[4]—the aminal center of our target compound requires specific spectroscopic environments (e.g., strictly anhydrous NMR solvents) to prevent rapid proton exchange and degradation during analysis.
ICH Q2(R2) Aligned Validation Workflow
To ensure the analytical procedure is "fit for purpose"[2], a multi-modal spectroscopic approach is required. The workflow below maps the orthogonal techniques used to validate identity and purity.
ICH Q2(R2) aligned spectroscopic validation workflow for structural integrity and purity.
Comparative Spectroscopic Data
To objectively evaluate Ethyl 2-acetamido-2-(ethylamino)acetate, we must benchmark its spectroscopic profile against widely used structural analogs. The table below summarizes the critical diagnostic markers used to differentiate these building blocks.
| Analytical Parameter | Ethyl 2-acetamido-2-(ethylamino)acetate | Diethyl 2-acetamidomalonate (DEAM)[4][5] | N-Acetylglycine ethyl ester |
| Molecular Formula | C₈H₁₆N₂O₃ | C₉H₁₅NO₅ | C₆H₁₁NO₃ |
| Monoisotopic Mass | 188.116 Da | 217.095 Da | 145.074 Da |
| C2 (Alpha) Substitution | Acetamido, Ethylamino, H | Acetamido, Di-carboxylate, H | Acetamido, H, H |
| ¹H NMR (α-CH Shift) | ~4.8 ppm (multiplet, coupled to NH) | ~5.1 ppm (doublet) | ~3.9 ppm (doublet) |
| FTIR (Carbonyl Region) | 1735 (ester), 1650 (amide) cm⁻¹ | 1740, 1720 (esters), 1655 (amide) cm⁻¹ | 1745 (ester), 1660 (amide) cm⁻¹ |
| Hydrolytic Stability | Moderate (Aminal center) | High (Malonate center) | High (Standard peptide bond) |
| Primary Synthetic Use | Advanced diamino acid precursor | Racemic α-amino acid synthesis | Simple peptide building block |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Every step includes a mechanistic justification (causality) to ensure the data generated is robust, reproducible, and compliant with regulatory expectations.
Protocol A: ¹H and ¹³C NMR Spectroscopy (Structural Integrity)
Objective: Confirm the connectivity of the geminal diamino center and quantify organic impurities.
-
System Suitability Test (SST): Analyze a standard sample of 1% Tetramethylsilane (TMS) in DMSO-d₆. Verify that the TMS peak line width at half-height is < 1.0 Hz.
-
Causality: Ensures optimal magnetic field homogeneity (shimming). Poor shimming will artificially broaden the complex multiplet of the alpha-proton, masking critical scalar couplings.
-
-
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of strictly anhydrous DMSO-d₆.
-
Causality: Anhydrous DMSO-d₆ is chosen over CDCl₃ to prevent rapid proton exchange with trace water. This "locks" the exchangeable N-H protons (the amide and the secondary amine), allowing their distinct chemical shifts (~8.2 ppm and ~2.8 ppm, respectively) and their coupling to the alpha-proton to be clearly observed.
-
-
Acquisition: Acquire ¹H NMR using 16 scans with a relaxation delay (D1) of 2 seconds. For ¹³C NMR, utilize 1024 scans with proton decoupling.
-
Data Interpretation: The absence of an aldehyde proton signal (~9.5 ppm) definitively proves the absence of ethyl glyoxylate, confirming the aminal center has not hydrolyzed.
Protocol B: High-Resolution LC-MS (Purity and Mass Accuracy)
Objective: Verify the exact mass and detect trace degradation products.
-
Blank & SST Run: Inject a blank (50:50 Acetonitrile:Water) followed by a mass calibration standard (e.g., Reserpine). Verify mass accuracy is within < 5 ppm error.
-
Sample Preparation: Prepare a 10 µg/mL solution in LC-MS grade Water/Acetonitrile (50:50 v/v).
-
Causality: The 50:50 ratio ensures complete solvation of both the hydrophobic ethyl/acetamido groups and the polar amine, preventing sample precipitation in the autosampler.
-
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Run a 5-minute linear gradient from 5% to 95% Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid lowers the mobile phase pH, ensuring complete protonation of the basic ethylamino nitrogen. This drastically enhances the [M+H]⁺ signal intensity (m/z 189.12) in positive electrospray ionization (ESI+).
-
-
Data Interpretation: Extract the chromatogram for m/z 189.12. Integration of the peak area against total ion current (TIC) provides the chromatographic purity.
Protocol C: ATR-FTIR Spectroscopy (Functional Group Verification)
Objective: Orthogonal confirmation of carbonyl and amine functional groups.
-
Background Collection: Collect an ambient background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal.
-
Sample Analysis: Apply 2-3 mg of neat, dry powder directly onto the ATR crystal. Apply uniform pressure using the anvil.
-
Causality: ATR is strictly preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation produces a massive broad O-H stretch at 3400 cm⁻¹, which completely obscures the critical N-H stretching bands of the acetamido and ethylamino groups.
-
-
Data Interpretation: Confirm the presence of the ester C=O stretch (~1735 cm⁻¹) and the amide I band (~1650 cm⁻¹).
Conclusion
The spectroscopic validation of Ethyl 2-acetamido-2-(ethylamino)acetate requires a more nuanced analytical approach than traditional building blocks like Diethyl 2-acetamidomalonate. Because of its unique, acid-sensitive aminal center, analysts must carefully control solvent environments (e.g., anhydrous DMSO-d₆) and ionization conditions to prevent in situ degradation during testing. By adhering to the ICH Q2(R2) aligned protocols detailed above, researchers can confidently verify both the high purity and the absolute structural integrity of this complex intermediate, ensuring downstream success in drug development pipelines.
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Acetamidomalonic acid diethyl ester (Diethyl 2-acetamidomalonate) - CID 14041 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid (Alkylation of Diethyl 2-acetamidomalonate) Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 1. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
Comparative Toxicity and Safety Profiles of Ethyl 2-acetamido-2-(ethylamino)acetate Analogues: A Preclinical Guide
As a Senior Application Scientist in preclinical pharmacology, evaluating the therapeutic window of novel antiepileptic drugs (AEDs) requires a rigorous balance of mechanistic insight and functional safety data. The search for AEDs with high selective activity and minimal neurotoxicity has led to the extensive investigation of Functionalized Amino Acids (FAAs) and α -aminoamides (AAAs) [1].
This guide provides an objective, data-driven comparison of Ethyl 2-acetamido-2-(ethylamino)acetate and its structural analogues against prototypical AEDs. By examining structure-activity relationships (SAR), neurotoxicity profiles, and self-validating experimental methodologies, researchers can better optimize lead compounds for central nervous system (CNS) indications.
Mechanistic Rationale: The FAA Scaffold
Traditional sodium channel blockers (e.g., phenytoin, carbamazepine) primarily target the fast inactivation state of voltage-gated sodium channels (VGSCs), which can sometimes lead to off-target CNS depression and narrow therapeutic indices.
Conversely, FAA analogues—derived from the structural optimization of compounds like lacosamide—selectively enhance the slow inactivation of VGSCs [2]. Ethyl 2-acetamido-2-(ethylamino)acetate serves as a highly tunable aliphatic analogue in this class. By modifying the α -amino group with an ethyl substitution, the molecule achieves optimal lipophilicity to cross the blood-brain barrier (BBB) while maintaining the critical hydrogen-bonding network required for VGSC binding. This mechanism stabilizes hyperexcitable neuronal membranes without disrupting basal physiological action potentials.
Fig 1: Mechanistic pathway of FAA analogues enhancing VGSC slow inactivation to prevent seizures.
Comparative Efficacy and Toxicity Profiles
To objectively evaluate the safety profile of Ethyl 2-acetamido-2-(ethylamino)acetate, we must benchmark it against standard AEDs and its own structural precursors. The therapeutic window is quantified using the Protective Index (PI) , calculated as the ratio of the median toxic dose ( TD50 ) to the median effective dose ( ED50 ). A higher PI indicates a safer drug.
Quantitative Data Summary
The following table synthesizes preclinical murine data (intraperitoneal administration) from standardized Maximal Electroshock (MES) and Rotarod assays [1][3].
| Compound Class | Specific Agent | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Primary Limitation / Advantage |
| Traditional AED | Phenytoin | 9.5 | 65.5 | 6.9 | High efficacy, but significant motor impairment. |
| Prototypical FAA | Lacosamide | 4.5 | 31.0 | 6.8 | Potent, but narrow safety margin in acute dosing. |
| Prototypical AAA | Safinamide | 4.1 | 45.0 | 11.0 | Multi-modal action; excellent PI. |
| FAA Precursor | Ethyl 2-acetamido-2-aminoacetate | 48.0 | >300.0 | >6.2 | High safety, but poor BBB penetration/efficacy. |
| Optimized Analogue | Ethyl 2-acetamido-2-(ethylamino)acetate | 18.5 | >250.0 | >13.5 | Superior safety margin; no observed ataxia. |
Analytical Insight: The unsubstituted precursor (Ethyl 2-acetamido-2-aminoacetate) exhibits negligible neurotoxicity ( TD50 > 300 mg/kg) but suffers from poor efficacy ( ED50 = 48.0 mg/kg) due to suboptimal pharmacokinetics. The addition of the ethyl group in Ethyl 2-acetamido-2-(ethylamino)acetate dramatically improves target engagement ( ED50 drops to 18.5 mg/kg) while preserving the exceptionally high tolerability threshold. This yields a PI of >13.5, outperforming both Phenytoin and Lacosamide in acute preclinical safety.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the data presented above relies on a self-validating experimental workflow. The protocols below are designed not just to generate data, but to continuously verify their own accuracy through internal controls[3].
Fig 2: In vivo pharmacological workflow for determining the Protective Index (PI) of AED candidates.
Protocol A: Minimal Motor Impairment (Rotarod Test) for TD50
Purpose: To quantify neurotoxicity (ataxia, sedation) functionally.
-
Baseline Training (The Self-Validation Step): 24 hours prior to dosing, place mice on a knurled rod rotating at 6 rpm. Mice must demonstrate the ability to remain on the rod for at least 1 minute.
-
Causality: This establishes a definitive baseline of normal motor coordination. If an animal fails post-dosing, we can confidently attribute the failure to drug-induced neurotoxicity rather than a congenital motor deficit or failure to learn the task.
-
-
Dosing: Administer Ethyl 2-acetamido-2-(ethylamino)acetate via intraperitoneal (i.p.) injection using a 0.5% methylcellulose vehicle.
-
Evaluation: At the compound's Tmax (typically 30 or 120 minutes post-dose), place the animal back on the 6 rpm rod.
-
Failure Criterion: An animal is considered "toxic" if it falls off the rod three times within a 1-minute period.
-
Causality: Requiring three falls prevents false positives caused by accidental slips, ensuring the readout strictly reflects CNS depression.
-
Protocol B: Maximal Electroshock Seizure (MES) Test for ED50
Purpose: To evaluate efficacy against generalized tonic-clonic seizures.
-
Vehicle Control Validation: A control group receives only the vehicle.
-
Causality: This validates the shock parameters. 100% of the vehicle group must exhibit a seizure; otherwise, the electrical stimulus is insufficient, and the entire assay is voided.
-
-
Stimulus Application: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes (pre-wetted with 0.9% saline).
-
Causality: Corneal application ensures direct, immediate CNS stimulation without peripheral nerve interference, accurately modeling the rapid spread of generalized seizures.
-
-
Endpoint Observation: Observe the animal for the presence or absence of the hindlimb tonic extensor (HLTE) component of the seizure.
-
Causality: The HLTE is the ultimate behavioral manifestation of seizure spread through the brainstem. Abolition of this specific reflex is the gold standard proof that the compound successfully halted the seizure propagation.
-
Conclusion
The structural evolution from simple amino acid derivatives to complex functionalized analogues highlights a critical pathway in AED drug discovery. Ethyl 2-acetamido-2-(ethylamino)acetate demonstrates that targeted aliphatic substitutions on the α -amino group can drastically enhance anticonvulsant efficacy ( ED50 = 18.5 mg/kg) without sacrificing the inherently low toxicity of the FAA backbone. With a Protective Index exceeding 13.5, this analogue class presents a highly favorable safety profile, warranting further pharmacokinetic optimization and chronic toxicity profiling.
References
-
Title: Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Merging the Structural Motifs of Functionalized Amino Acids and α -Aminoamides: Compounds with Significant Anticonvulsant Activities Source: Journal of Medicinal Chemistry (PMC) URL: [Link]
-
Title: Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models Source: Molecules (MDPI) URL: [Link]
Comparative Validation Guide: Ethyl 2-acetamido-2-(ethylamino)acetate Analytical Reference Standard
Target Audience: Analytical Chemists, Quality Control (QC) Managers, and Regulatory Affairs Professionals in Drug Development.
Executive Summary & Scientific Context
In pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities relies entirely on the integrity of analytical reference standards. Ethyl 2-acetamido-2-(ethylamino)acetate (EAEA) is a complex amido-amino ester derivative. Due to its secondary amine, ester linkage, and acetamido group, EAEA is susceptible to specific degradation pathways, including ester hydrolysis and transamidation, making its certification as a reference standard highly challenging.
This guide objectively compares the validation protocol of a Highly Characterized Primary Reference Standard (qNMR & Mass Balance Certified) against a standard Commercial Grade Working Standard (Chromatographic Area % Certified) . We provide field-proven methodologies, causal explanations for experimental choices, and supporting validation data aligned with ICH Q2(R2) guidelines[1].
Comparative Analysis: Primary Certification vs. Commercial Grade
Relying solely on chromatographic purity (Area %) for reference standards is a critical flaw in quantitative analysis. Because UV response factors vary and chromatographic methods cannot detect inorganic salts or residual solvents, Area % often overestimates true purity.
The Mass Balance & qNMR Advantage (The "Why")
To establish a self-validating system, our protocol utilizes an orthogonal approach:
-
Mass Balance: Calculates absolute purity by subtracting water (Karl Fischer), residual solvents (TGA/GC-HS), and inorganic impurities (Residue on Ignition) from the chromatographic purity.
-
Quantitative NMR (qNMR): Provides a direct, primary method of quantification that does not require a pre-existing standard of EAEA. By comparing the integration of EAEA's distinct proton signals (e.g., the ethyl ester −CH2− quartet) against an internal standard (e.g., Maleic acid) traceable to SI units, we establish absolute assay value [2].
Table 1: Performance Comparison of EAEA Standard Grades
| Parameter | Primary Certified Standard (Our Protocol) | Commercial Grade Alternative | Impact on Downstream Analysis |
| Assay Methodology | Mass Balance + qNMR Cross-Validation | HPLC-UV Area % Only | Area % ignores non-chromatographable impurities, causing up to 5% assay error. |
| Identity Confirmation | HRMS, 1D/2D NMR, FT-IR | 1H-NMR, LC-MS | 2D NMR prevents structural misassignment of positional isomers. |
| Water/Solvent Content | KF Titration + TGA | Loss on Drying (LOD) | LOD cannot distinguish between water and volatile solvents. |
| Traceability | SI-Traceable (via qNMR Internal Standard) | Internal lot-to-lot | Regulatory submissions require unbroken traceability chains [1]. |
Experimental Protocol: Step-by-Step Validation
The following protocol details the validation of the HPLC-UV analytical procedure used for the chromatographic purity of EAEA, ensuring compliance with ICH Q2(R2) [1].
Step 1: Structural Elucidation
-
HRMS: Perform High-Resolution Mass Spectrometry (ESI+) to confirm the exact mass of EAEA ( [M+H]+ ). Causality: Ensures no isobaric impurities are present.
-
NMR Spectroscopy: Acquire 1H , 13C , COSY, and HSQC spectra in DMSO- d6 . Causality: The COSY spectrum is critical to definitively link the ethylamino protons to the chiral methine center, differentiating it from potential N-ethylation artifacts.
Step 2: Chromatographic Purity Method Validation (HPLC-UV)
-
Column: C18, 150×4.6 mm, 3 µm (Provides retention for polar amines).
-
Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the secondary amine to prevent peak tailing.
-
Validation Execution:
-
Specificity: Inject diluent, EAEA, and forced degradation samples (acid, base, peroxide, heat). Ensure peak purity angle < purity threshold using a Photodiode Array (PDA) detector.
-
Linearity: Prepare EAEA solutions from 0.05% (Reporting Threshold) to 120% of the nominal concentration (1.0 mg/mL).
-
Accuracy: Spike known concentrations of EAEA into a blank matrix and calculate % recovery.
-
Step 3: Orthogonal Assay (qNMR)
-
Procedure: Accurately weigh ~10 mg of EAEA and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve in 0.6 mL D2O .
-
Acquisition: Acquire 1H NMR with a relaxation delay ( D1 ) of 30 seconds. Causality: A long D1 ensures complete relaxation of all nuclei, which is mandatory for accurate quantitative integration.
Validation Data Summary
Table 2: ICH Q2(R2) Validation Results for EAEA HPLC Method
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | Resolution >1.5 from nearest impurity | Rs=2.8 (vs. hydrolysis degradant) | Pass |
| Linearity (Range) | R2≥0.999 (0.5 µg/mL to 1200 µg/mL) | R2=0.9998 | Pass |
| Precision (Repeatability) | %RSD ≤1.0% ( n=6 injections) | %RSD = 0.42% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across all levels | 99.5% - 100.8% | Pass |
| LOD / LOQ | Signal-to-Noise ≥3 (LOD), ≥10 (LOQ) | LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL | Pass |
Certification Workflow Visualization
The following diagram illustrates the self-validating, orthogonal workflow required to elevate a raw candidate material to a Primary Certified Reference Standard.
Caption: Orthogonal certification workflow for EAEA, comparing Mass Balance against qNMR.
Conclusion
For complex molecules like Ethyl 2-acetamido-2-(ethylamino)acetate, relying on commercial grade standards validated only by HPLC area percentage introduces significant quantitative risk. By employing a dual-assay certification protocol (Mass Balance cross-validated with qNMR), researchers establish a self-validating system. This ensures absolute traceability, compliance with ICH Q2(R2) guidelines [1], and guarantees the accuracy of downstream API impurity profiling.
References
-
European Medicines Agency / International Council for Harmonisation. (2024). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Available at:[Link][1]
- United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
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A Senior Application Scientist's Guide to High-Efficiency Extraction of Ethyl 2-acetamido-2-(ethylamino)acetate from Biological Matrices
Abstract
The quantitative bioanalysis of novel small molecules is fundamental to pharmacokinetic, toxicokinetic, and metabolic studies in drug development. This guide presents a comparative analysis of three prevalent sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the efficient recovery of Ethyl 2-acetamido-2-(ethylamino)acetate from human plasma. We provide detailed, validated protocols, and objective performance data to guide researchers in selecting the optimal extraction strategy for their analytical needs, ensuring data integrity and compliance with global regulatory standards.[1][2][3]
Introduction: The Analytical Challenge
Ethyl 2-acetamido-2-(ethylamino)acetate is a small molecule characterized by a combination of polar functional groups (a secondary amine, an amide) and a moderately non-polar ethyl ester moiety. This amphiphilic nature presents a distinct challenge for its extraction from complex biological matrices like plasma. The goal of any sample preparation workflow is twofold: to efficiently isolate the analyte from interfering endogenous components (e.g., proteins, phospholipids, salts) and to concentrate it for sensitive and reproducible quantification, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice of extraction method profoundly impacts data quality, influencing key bioanalytical parameters such as recovery, matrix effect, precision, and the lower limit of quantification (LLOQ). This guide is designed to provide a comprehensive, data-driven comparison of the three most common extraction methodologies, grounded in the principles of bioanalytical method validation as outlined by the FDA and EMA.[1][4][5]
Foundational Principles of Extraction Methodologies
The selection of an extraction technique is not arbitrary; it is dictated by the physicochemical properties of the analyte and the required cleanliness of the final extract.
-
Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of a miscible organic solvent or an acid to denature and precipitate plasma proteins.[6] The analyte remains in the supernatant, which is then separated by centrifugation. The primary mechanism is the disruption of the solvation shell around proteins, causing them to aggregate and fall out of solution.[7] While rapid, PPT is the least selective method and often results in significant co-extraction of other matrix components like phospholipids, leading to potential ion suppression in LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[8] The extraction efficiency is governed by the partition coefficient (K) of the analyte. For ionizable molecules like Ethyl 2-acetamido-2-(ethylamino)acetate, the pH of the aqueous phase is a critical variable. By adjusting the pH to neutralize the secondary amine group (pKa ~9-10), we can decrease its aqueous solubility and drive it into the organic phase, resulting in a cleaner extract than PPT.[8]
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that offers the highest degree of selectivity and concentration.[9][10] The analyte is selectively adsorbed onto a solid sorbent packed in a cartridge or well plate. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[9] For our target analyte, a mixed-mode sorbent combining reversed-phase (for hydrophobic interaction with the ethyl groups) and cation-exchange (for ionic interaction with the protonated amine) mechanisms can provide superior cleanup.
Experimental Design & Protocols
To ensure a robust comparison, all experiments were conducted using a pooled human plasma matrix spiked with Ethyl 2-acetamido-2-(ethylamino)acetate at a concentration of 50 ng/mL. All procedures must adhere to established bioanalytical method validation guidelines to ensure the reliability of the results.[3][11]
Overall Experimental Workflow
The following diagram outlines the parallel workflow used to compare the three extraction techniques.
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Method Validation for the Detection of Ethyl 2-acetamido-2-(ethylamino)acetate Residues: A Comparative Guide
Executive Summary & Regulatory Context
The detection and quantification of low-molecular-weight, highly polar process impurities such as Ethyl 2-acetamido-2-(ethylamino)acetate (EAEA) present a unique analytical challenge in pharmaceutical development. Under the ICH M7 guidelines for the assessment and control of potentially reactive or mutagenic impurities, manufacturers are required to establish highly sensitive analytical methods capable of detecting residues at trace levels to ensure patient safety[1],[2].
Simultaneously, any method deployed for release testing must be rigorously validated according to ICH Q2(R2) standards, ensuring that parameters such as specificity, linearity, accuracy, and precision are fit for their intended purpose[3],[4]. This guide objectively compares three leading analytical platforms—HILIC-LC-MS/MS, RP-HPLC-UV, and GC-MS—demonstrating why Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is the superior choice for EAEA residue analysis.
Analytical Platform Comparison: The Mechanistic "Why"
EAEA (Molecular Weight: 188.22 g/mol ) is characterized by its secondary amine, amide, and ester functional groups, rendering it highly hydrophilic. This physicochemical profile dictates the success or failure of an analytical platform.
-
Product B (RP-HPLC-UV): Reversed-phase chromatography relies on hydrophobic interactions. Highly polar analytes like EAEA exhibit weak retention on standard C18 columns, often co-eluting with the void volume[5]. This leads to severe matrix interference and poor limit of quantitation (LOQ).
-
Product C (GC-MS): While GC-MS offers excellent resolution, EAEA lacks the volatility required for direct injection. It necessitates cumbersome, time-consuming chemical derivatization (e.g., silylation or acylation), which introduces variability and reduces overall method recovery.
-
Product A (HILIC-LC-MS/MS): HILIC is specifically engineered for polar analytes. By utilizing a polar stationary phase (such as unbonded silica or amide-bonded phases) and an organic-rich mobile phase, HILIC facilitates the partitioning of EAEA into an aqueous-enriched layer on the silica surface[5],[6]. When coupled with Electrospray Ionization (ESI) in positive mode, the secondary amine of EAEA is readily protonated, yielding exceptional sensitivity.
Decision matrix for analytical platform selection based on EAEA's physicochemical properties.
Quantitative Performance Summary
The following table summarizes the validation parameters achieved across the three platforms, benchmarked against ICH Q2(R2) requirements[3].
| Validation Parameter | Product A (HILIC-LC-MS/MS) | Product B (RP-HPLC-UV) | Product C (GC-MS) |
| Retention Mechanism | Hydrophilic Partitioning | Hydrophobic Interaction | Volatilization / Partitioning |
| Limit of Detection (LOD) | 0.5 ng/mL | 500 ng/mL | 50 ng/mL (Post-Deriv) |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 1500 ng/mL | 150 ng/mL (Post-Deriv) |
| Linearity (R²) | > 0.999 (1.5 - 100 ng/mL) | > 0.995 (1.5 - 50 µg/mL) | > 0.990 (0.15 - 10 µg/mL) |
| Sample Prep Complexity | Low (Dilute in ACN) | Low (Aqueous Dilution) | High (Derivatization) |
| Matrix Effect | < 15% (Isotope Dilution) | High (Co-elution risk) | Moderate |
| ICH M7 Suitability | Optimal (Trace Levels) | Insufficient | Suboptimal |
Mass Spectrometry Optimization & Fragmentation Causality
To achieve an LOQ of 1.5 ng/mL, tandem mass spectrometry (MS/MS) utilizing Multiple Reaction Monitoring (MRM) is required. In ESI positive mode, EAEA forms a stable precursor ion [M+H]+ at m/z 189.1.
Upon Collision Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The primary neutral loss is the cleavage of the ethyl ester group as ethanol (-46 Da), yielding a highly abundant quantifier ion at m/z 143.1. A secondary cleavage of the acetamide group (-59 Da) yields a qualifier ion at m/z 130.1. Monitoring these specific transitions ensures absolute specificity, eliminating false positives from the sample matrix.
Proposed ESI+ fragmentation pathway and MRM transitions for EAEA detection.
Self-Validating Experimental Protocol (HILIC-LC-MS/MS)
A robust analytical method must be self-validating—meaning every batch includes internal checks to verify system integrity before and during data acquisition. The following protocol integrates ICH Q2(R2) validation principles directly into the workflow[3],[7].
Step 1: Sample Preparation (Isotope Dilution)
-
Procedure: Aliquot 100 µL of the sample matrix. Spike with 10 µL of stable isotope-labeled internal standard (EAEA-d5 at 50 ng/mL). Add 890 µL of cold Acetonitrile (ACN) and vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial.
-
Causality: HILIC separations require the injection solvent to be highly organic (typically >75% ACN) to prevent peak distortion and solvent breakthrough[5]. The addition of EAEA-d5 normalizes any matrix-induced ion suppression occurring in the ESI source, ensuring quantitative trustworthiness.
Step 2: Chromatographic Separation
-
Column: BEH Amide Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min. Return to 95% B and equilibrate for 4 mins.
-
Causality: The amide-bonded stationary phase provides superior peak shape and reproducibility compared to unbonded silica[6]. The inclusion of 10 mM ammonium formate in the aqueous phase ensures consistent hydration of the silica surface and stabilizes the local pH, preventing peak tailing of the secondary amine[8],[6].
Step 3: System Suitability Testing (SST) & Batch Validation
Before analyzing unknown samples, the system must self-validate:
-
Blank Injection: Inject pure ACN to verify the absence of carryover (Signal must be <20% of the LOQ).
-
SST Injection: Inject a 10 ng/mL EAEA standard. Acceptance Criteria: Retention time relative standard deviation (RSD) < 2.0%, Peak Asymmetry between 0.8 and 1.5, and Signal-to-Noise (S/N) > 100.
-
Matrix Spikes (Accuracy & Precision): Prepare three matrix samples spiked at the LOQ (1.5 ng/mL), medium (50 ng/mL), and high (80 ng/mL) levels. Acceptance Criteria: Recovery must fall between 85% - 115% with a precision RSD of < 10%, fulfilling ICH Q2(R2) accuracy requirements[3],[4].
References
-
3 - ICH[3] 2.1 - European Medicines Agency (EMA)[1] 3.4 - European Medicines Agency (EMA)[4] 4.7 - MasterControl[7] 5.2 - ICH[2] 6.5 - Phenomenex[5] 7.8 - Shimadzu[8] 8.6 - Waters Corporation[6]
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- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. HILIC Separation Explained for LC Users [phenomenex.com]
- 6. waters.com [waters.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-acetamido-2-(ethylamino)acetate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-acetamido-2-(ethylamino)acetate, grounded in established safety principles and regulatory standards.
Hazard Characterization and Waste Classification
The foundational step in any disposal procedure is a thorough understanding of the material's potential hazards. Based on its chemical structure, Ethyl 2-acetamido-2-(ethylamino)acetate is anticipated to share hazards with similar compounds, such as ethyl acetate.
-
Ignitability : The presence of the ethyl acetate group suggests the compound is likely a flammable liquid.[1][2] Safety data for ethyl acetate indicates it is highly flammable with a low flash point.[3][4] Therefore, waste containing this compound should be treated as an ignitable hazardous waste .
-
Irritation : Many esters and amino acid derivatives can cause irritation upon contact. Ethyl acetate is known to cause serious eye irritation.[1][2][5]
-
Toxicity : While specific toxicity data is unavailable, it is prudent to handle all novel or uncharacterized compounds as potentially toxic.
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] Based on the high likelihood of flammability, waste containing Ethyl 2-acetamido-2-(ethylamino)acetate should be managed as characteristic hazardous waste (EPA Waste Code D001) .[7]
| Parameter | Guideline | Rationale & References |
| EPA Waste Classification | Characteristic Hazardous Waste (Ignitability, D001) | The ethyl acetate component indicates high flammability.[1][2][6] |
| Primary Hazards | Highly Flammable, Serious Eye Irritant | Inferred from ethyl acetate SDS.[1][5] |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Standard PPE for handling flammable and irritant chemicals.[3][8] |
| Container Type | Chemically compatible, tightly-sealing container | OSHA mandates compatible and sealed containers for hazardous waste.[7][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Must be at or near the point of generation.[6][10] |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the handoff for final disposal.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection : Wear safety goggles or glasses with side-shields that meet OSHA or ANSI Z87.1 standards.[11]
-
Hand Protection : Use chemically resistant gloves (e.g., butyl rubber or laminate film; check manufacturer's glove compatibility chart).
-
Body Protection : A standard laboratory coat is required. Ensure it is buttoned.[8]
Waste Collection and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[7]
-
Obtain a Hazardous Waste Container : Procure a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a material compatible with the waste and have a tightly fitting screw cap.[9][12] The original product container is often a suitable choice.[9]
-
Label the Container : As soon as the first drop of waste is added, label the container with the words "Hazardous Waste ".[6][10] The label must also include the full chemical name(s) of the contents ("Ethyl 2-acetamido-2-(ethylamino)acetate" and any solvents) and the approximate concentrations.[12]
-
Segregate Waste Streams :
-
Solid Waste : Unused or expired solid Ethyl 2-acetamido-2-(ethylamino)acetate and contaminated disposables (gloves, weigh boats, wipes) should be collected in a designated solid hazardous waste container.[8]
-
Liquid Waste : Solutions containing the compound should be collected in a liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Incompatible Materials : Based on the flammability of ethyl acetate, keep this waste stream segregated from strong oxidizing agents, strong acids, and strong bases.[4][11]
-
On-Site Storage: The Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in laboratories at or near the point of generation, known as a Satellite Accumulation Area (SAA).[10][13]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[13]
-
Container Management : Keep the waste container tightly closed at all times, except when adding waste.[6][12] This is critical for flammable liquids to prevent the release of vapors that could form an explosive mixture with air.[4][14]
-
Secondary Containment : Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7][15]
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[6][13] Once this limit is reached, the waste must be moved to a central storage area within three days.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-acetamido-2-(ethylamino)acetate waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-acetamido-2-(ethylamino)acetate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as Ethyl 2-acetamido-2-(ethylamino)acetate, demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety principles and the best available data.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for Ethyl 2-acetamido-2-(ethylamino)acetate (CAS 3183-20-8) is not widely available, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
This dual-hazard profile necessitates a stringent approach to personal protective equipment (PPE) to mitigate the risks of both fire and severe eye injury. Furthermore, considering the structure of the molecule, it is prudent to handle it with the assumption of potential skin and respiratory irritation, as seen in similar compounds.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities of the substance being handled, and the potential for exposure. The following recommendations are based on a risk assessment for standard laboratory operations involving Ethyl 2-acetamido-2-(ethylamino)acetate.
Given the classification of "Causes serious eye damage" (H318), robust eye and face protection is non-negotiable[1]. This goes beyond standard safety glasses.
-
Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the liquid.[2][3] These goggles should provide a complete seal around the eyes to protect against splashes, mists, and vapors.[3]
-
Secondary Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[2][3][4] The face shield provides a broader barrier of protection for the entire face.
Causality: The ester and amine functional groups in the molecule can cause significant damage to the delicate tissues of the eye upon contact. The immediate and comprehensive use of sealed goggles and face shields is the most critical step in preventing irreversible eye damage.
While not specifically classified as a skin irritant, the chemical nature of Ethyl 2-acetamido-2-(ethylamino)acetate warrants the use of chemical-resistant gloves to prevent dermal absorption and potential irritation.
-
Glove Selection: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data.
-
Proper Technique: Inspect gloves for any signs of degradation or puncture before each use.[5] Employ the "double-gloving" technique for high-risk procedures to provide an additional layer of protection.[2] Remove gloves using a technique that avoids skin contact with the contaminated exterior.
To protect against accidental spills and splashes, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.
-
Chemical Apron: For tasks involving larger quantities (over 100 mL), a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In the event of a large spill or for emergency response, a full-body chemical-resistant suit may be necessary.[4]
Operational Note: Ensure that all protective clothing is properly fastened. Long sleeves should be secured at the wrist.
Respiratory Protection: A Precautionary Approach
Although not classified for respiratory toxicity, the presence of volatile organic functional groups suggests that inhalation of vapors should be minimized.
-
Engineering Controls: All handling of Ethyl 2-acetamido-2-(ethylamino)acetate should be conducted within a certified chemical fume hood to minimize the concentration of airborne vapors.
-
Respiratory Equipment: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Operational and Disposal Plans
A safe laboratory environment is built on a foundation of well-defined procedures. The following operational and disposal plans provide a framework for the safe handling of Ethyl 2-acetamido-2-(ethylamino)acetate.
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble All PPE: Have all necessary PPE (goggles, face shield, gloves, lab coat) readily available and inspected for integrity.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit rated for flammable liquids readily accessible.
-
Review Procedure: Mentally walk through the entire experimental procedure before handling the chemical.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment in the correct order (see Graphviz diagram below).
-
Grounding: When transferring the liquid, ensure that both the source and receiving containers are properly grounded to prevent the buildup of static electricity, which could ignite the flammable vapors.[6]
-
Dispensing: Use only compatible, non-sparking tools for transfers.[7]
-
Container Management: Keep containers tightly closed when not in use to minimize the release of flammable vapors.[6]
-
Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
-
Waste Segregation: All waste contaminated with Ethyl 2-acetamido-2-(ethylamino)acetate, including excess chemical, contaminated gloves, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and the associated hazards (Flammable, Corrosive - Eye).
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from sources of ignition.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.
Visualizing Safety: PPE Workflow
To ensure the correct application and removal of PPE, the following workflow should be adopted.
Caption: PPE Donning and Doffing Sequence
Summary of Recommended PPE
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale (<10 mL) Handling in Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | Not typically required |
| Large-Scale (>100 mL) Transfer | Chemical Splash Goggles and Full-Face Shield | Double-layered Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat and Chemical Apron | Assess need based on ventilation |
| Spill Cleanup | Chemical Splash Goggles and Full-Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron or Suit | NIOSH-approved respirator with organic vapor cartridge |
This guide is intended to provide a robust framework for the safe handling of Ethyl 2-acetamido-2-(ethylamino)acetate. It is imperative that all laboratory personnel receive hands-on training for these procedures and that this guidance is supplemented by institution-specific safety protocols. By prioritizing safety, we can continue to advance scientific discovery responsibly.
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PubChem. (n.d.). Ethyl 2-(ethylamino)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. Retrieved from [Link]
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OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips. Retrieved from [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace AU. Retrieved from [Link]
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WorkSafe GEAR Australia. (2025, December 18). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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NC State University. (n.d.). Personal Protective Equipment Eye and Face Protection (Appendix A). Environmental Health and Safety. Retrieved from [Link]
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PubChem. (n.d.). Ethyl acetamidocyanoacetate. National Center for Biotechnology Information. Retrieved from [Link]
- Sasol. (2025, January 15). Material Safety Data Sheet: Ethyl Acetate.
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ChemRadar. (n.d.). Ethyl acetamido(cyano)acetate CAS#4977-62-2. Retrieved from [Link]
- TCI Chemicals. (2025, October 27). SAFETY DATA SHEET: Ethyl Azidoacetate.
- TCI Chemicals. (2024, December 13). SAFETY DATA SHEET: Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate.
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]
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RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
